Liarozole
Description
This compound has been used in trials studying the treatment of Ichthyosis, Lamellar.
This compound is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, this compound inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits all-trans-retinoic acid 4-hydroxylase; effective against hormone-dependent and hormone-independent tumors; R 75251 is chlorohydrate of R 61405; a potent inhibitor of retinoic acid metabolism; USAN name - this compound fumarate
See also: this compound Fumarate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHIPBXIWJXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |
| Record name | Liarozole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048277 | |
| Record name | Liarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115575-11-6, 171849-18-6, 172282-43-8 | |
| Record name | Liarozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liarozole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Liarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIAROZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIAROZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIAROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Liarozole: A Technical Guide to a Potent Retinoic Acid Metabolism Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is an imidazole-containing compound that functions as a potent, orally active retinoic acid metabolism-blocking agent (RAMBA).[1][2] It exerts its effects by inhibiting the cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A. This inhibition leads to an increase in the endogenous levels of atRA in various tissues, including the skin and plasma, thereby mimicking the effects of retinoid administration.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and exploring its therapeutic applications.
Core Mechanism of Action: Inhibition of Retinoic Acid Catabolism
All-trans-retinoic acid is a critical signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs). The resulting complex binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.
The intracellular concentration of atRA is tightly regulated by a balance between its synthesis from retinol (Vitamin A) and its degradation. The primary enzymes responsible for atRA catabolism belong to the cytochrome P450 family 26 (CYP26), specifically isoforms CYP26A1, CYP26B1, and CYP26C1.[4][5] These enzymes hydroxylate atRA, primarily to 4-hydroxy-RA, which is a less active metabolite destined for further degradation and elimination.[4][6]
This compound, an imidazole derivative, acts as a competitive inhibitor of these CYP26 enzymes.[1][7] By binding to the active site of the enzyme, it blocks the 4-hydroxylation of atRA, thereby preventing its breakdown.[1][8] This leads to an accumulation of endogenous atRA within cells and tissues, enhancing retinoid signaling without the need for exogenous retinoid administration.[3][9] This mechanism has positioned this compound as a therapeutic agent for conditions responsive to retinoid therapy, such as disorders of keratinization and certain cancers.[7][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory activity and physiological effects of this compound from various in vitro and in vivo studies.
Table 1: Inhibitory Activity of this compound against Retinoic Acid Metabolism
| Enzyme/System | Substrate | IC50 Value | Source |
|---|---|---|---|
| Cytochrome P450 (general) | all-trans-retinoic acid | 7 µM | [1] |
| Hamster Liver Microsomes | all-trans-retinoic acid | 2.2 µM | [9] |
| Recombinant CYP26A1 | 9-cis-retinoic acid | 2.1 µM | [4] |
| MCF-7 Cells (RA Metabolism) | all-trans-retinoic acid | ~1 µM (effective conc.) |[12] |
Table 2: In Vivo Effects of this compound on Endogenous Retinoic Acid Levels
| Species/Model | Tissue | This compound Dose | Change in Retinoic Acid Levels | Source |
|---|---|---|---|---|
| Rats | Plasma | 5 mg/kg p.o. | Undetectable to 1.4 ± 0.1 ng/mL | [9] |
| Rats | Plasma | 20 mg/kg p.o. | Undetectable to 2.9 ± 0.1 ng/mL | [9] |
| Ovariectomized Rats | Vagina | 5 mg/kg p.o. | Doubled (1.1 to 2.2 ng/200mg tissue) | [9] |
| Ovariectomized Rats | Vagina | 20 mg/kg p.o. | ~2.4-fold increase (1.1 to 2.6 ng/200mg tissue) | [9] |
| Human | Skin | 3% topical | Increased to 19 ± 5 ng/g at 18h |[13] |
Table 3: Clinical Efficacy of this compound in Severe Psoriasis
| Study Duration | This compound Dose | Mean Decrease in PASI Score (from baseline) | Source |
|---|---|---|---|
| 4 Weeks | 75 mg b.i.d. | 45% | [2][14] |
| 8 Weeks | 75 mg b.i.d. | 69% | [2][14] |
| 12 Weeks | 75 mg b.i.d. | 77% | [2][14] |
| Up to 12 Months | 75-150 mg b.i.d. | Up to 87% |[2][14] |
Table 4: Clinical Efficacy of this compound in Lamellar Ichthyosis (Phase II/III Trial)
| Treatment Group | Responder Rate (Week 12)* | p-value (vs. Placebo) | Source |
|---|---|---|---|
| This compound 75 mg once daily | 41% (11/27) | N/A | [15] |
| This compound 150 mg once daily | 50% (14/28) | 0.056 | [15] |
| Placebo | 11% (1/9) | N/A | [15] |
*A responder was defined as having at least a 2-point decrease in the Investigator's Global Assessment (IGA) score from baseline.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for two key experimental procedures used in the study of this compound.
Protocol 1: In Vitro CYP26A1 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity of recombinant human CYP26A1.[16][17][18]
Objective: To quantify the inhibitory potency of this compound against CYP26A1-mediated atRA metabolism.
Materials:
-
Recombinant human CYP26A1 enzyme (e.g., in supersomes)
-
Cytochrome P450 reductase
-
All-trans-retinoic acid (atRA) substrate
-
This compound (test inhibitor)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent (e.g., ethyl acetate)
-
Internal standard (e.g., atRA-d5) for mass spectrometry
-
LC-MS/MS system
Methodology:
-
Enzyme Preparation: Pre-incubate recombinant CYP26A1 with P450 reductase to allow for membrane incorporation.[17]
-
Incubation Setup: In a reaction vessel, combine the enzyme-reductase mixture, potassium phosphate buffer, a specific concentration of atRA (typically at or below the Km value), and varying concentrations of this compound (e.g., a serial dilution from 0 to 100 µM).[17][19] A control reaction with no inhibitor is essential.
-
Pre-incubation: Allow the mixture to pre-incubate at 37°C for a short period (e.g., 5 minutes) to permit the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the metabolic reaction by adding a saturating concentration of NADPH.[17]
-
Reaction Termination: After a fixed incubation time (e.g., 5-10 minutes, within the linear range of product formation), stop the reaction by adding a quenching solvent containing an internal standard.[17]
-
Sample Processing: Extract the remaining substrate and metabolites from the reaction mixture.
-
Analysis: Quantify the amount of atRA metabolite formed (or the depletion of atRA) using a validated LC-MS/MS method.[17]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to calculate the IC50 value.[19]
Protocol 2: Quantification of Endogenous Retinoic Acid in Biological Samples
This protocol provides a general workflow for the extraction and measurement of atRA from tissues or plasma, as is necessary to evaluate the in vivo effects of this compound.[20][21]
Objective: To accurately measure the concentration of endogenous atRA in biological matrices.
Materials:
-
Tissue or plasma sample
-
Homogenizer (for tissue)
-
Internal standard (e.g., 4,4-dimethyl-RA)
-
Ethanolic KOH for saponification
-
Hexane for extraction
-
HCl to acidify the aqueous phase
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, with an acidic modifier)
-
All work must be performed under yellow or red light to prevent photoisomerization of retinoids.
Methodology:
-
Sample Collection and Homogenization: Collect blood (for plasma) or tissue samples and immediately process or freeze at -80°C. Homogenize tissue samples in a suitable buffer.[21]
-
Internal Standard Addition: Add a known amount of an internal standard to each sample to correct for extraction losses.[21]
-
Saponification and Initial Extraction: Add ethanolic KOH to the sample to hydrolyze retinyl esters and precipitate proteins. Perform a liquid-liquid extraction with hexane to remove nonpolar lipids and retinol.[21]
-
Acidification and RA Extraction: Acidify the remaining aqueous phase with HCl. Extract the protonated, more nonpolar retinoic acid from the aqueous phase using a fresh aliquot of hexane.[21]
-
Evaporation and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase.
-
Analysis: Inject the reconstituted sample into an HPLC or LC-MS/MS system. Separation of atRA from its isomers (e.g., 13-cis-RA) is critical and is achieved through the selection of an appropriate column and gradient elution.[22]
-
Quantification: Generate a standard curve using known amounts of atRA. Calculate the concentration of atRA in the original sample by comparing its peak area to that of the internal standard and referencing the standard curve.[20]
Therapeutic Applications and Clinical Evidence
This compound's ability to elevate endogenous retinoic acid levels has led to its investigation in several clinical settings, primarily in dermatology and oncology.
-
Dermatology: this compound has shown significant efficacy in treating disorders of keratinization. In open-label studies for severe psoriasis, oral this compound (75-150 mg twice daily) resulted in a substantial and progressive decrease in the Psoriasis Area and Severity Index (PASI) score.[2][14] It has also been evaluated for congenital ichthyosis, where it has been granted orphan drug status in the U.S. and Europe.[7][8] Clinical trials have shown that oral this compound can improve scaling and quality of life in patients with lamellar ichthyosis, with an efficacy profile comparable to the systemic retinoid acitretin but with a trend towards a more favorable tolerability profile.[7][15]
-
Oncology: The retinoid-mimetic effects of this compound have prompted its investigation as an anticancer agent.[9][11] By increasing intracellular atRA, this compound can promote differentiation and inhibit the proliferation of certain cancer cells. Studies in MCF-7 human breast cancer cells demonstrated that this compound enhances the antiproliferative effects of atRA by inhibiting its metabolism.[12] It has also been studied in the context of prostate cancer, where it was found to reduce tumor growth and metastasis in preclinical models.[23]
Adverse Effects: The most common adverse effects reported in clinical trials are consistent with hypervitaminosis A and include mucocutaneous effects like dry oral mucosa, headache, and itching.[2][14] These are typically mild and transient. An increase in triglycerides has also been observed in some patients.[2]
Conclusion
This compound is a well-characterized Retinoic Acid Metabolism Blocking Agent that effectively increases endogenous levels of all-trans-retinoic acid by inhibiting CYP26 enzymes. This mechanism provides a novel therapeutic strategy to harness the beneficial effects of retinoids while potentially mitigating some of the toxicities associated with high-dose systemic retinoid administration. Preclinical and clinical data have demonstrated its potential in treating dermatological disorders like psoriasis and ichthyosis, as well as certain types of cancer. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and clinicians working to further understand and develop this class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncolink.org [oncolink.org]
- 12. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. bioivt.com [bioivt.com]
- 20. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. aacrjournals.org [aacrjournals.org]
A Technical Guide to NR-V04: A Novel First-in-Class Antitumoral PROTAC Targeting NR4A1 for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant challenge in cancer therapy due to its immunosuppressive nature. A key mediator of this suppression is the nuclear receptor subfamily 4 group A member 1 (NR4A1), which is overexpressed in various immune and cancer cells within the TME. This technical guide provides an in-depth overview of NR-V04, a novel, first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of NR4A1. Preclinical data demonstrate that NR-V04 effectively degrades NR4A1, leading to a robust anti-tumor immune response and significant tumor growth inhibition in melanoma and colorectal cancer models. This document details the mechanism of action, preclinical data, and key experimental protocols for NR-V04, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to NR-V04
NR-V04 is an investigational small molecule designed to harness the body's own cellular machinery to eliminate a key protein involved in cancer's immune evasion. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] NR-V04 was developed to target NR4A1, a nuclear receptor that plays a critical role in suppressing the anti-tumor functions of various immune cells within the TME.[1][4] By degrading NR4A1, NR-V04 aims to "release the brakes" on the immune system, allowing it to effectively recognize and attack cancer cells.[4]
Mechanism of Action
NR-V04 operates through a novel mechanism of action that leverages the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to NR4A1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5]
The proposed mechanism is as follows:
-
Ternary Complex Formation : NR-V04 simultaneously binds to NR4A1 and the VHL E3 ligase, forming a ternary complex.[1][6]
-
Ubiquitination : The close proximity of NR4A1 to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules to NR4A1.
-
Proteasomal Degradation : The polyubiquitinated NR4A1 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2]
This degradation of NR4A1 leads to a cascade of anti-tumor effects within the TME, including the modulation of tumor-infiltrating B cells, effector memory CD8+ T cells, and a reduction in monocytic myeloid-derived suppressor cells (m-MDSCs).[2][3]
Preclinical Data
In Vitro Efficacy
NR-V04 has demonstrated potent and specific degradation of NR4A1 in various human and mouse melanoma cell lines. The compound induces a dose-dependent reduction in NR4A1 protein levels.[1][6]
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| CHL-1 | Human Melanoma | 228.5 | [1][2][6] |
| A375 | Human Melanoma | 518.8 | [1][2][6] |
| WM164 | Human Melanoma | - | [2] |
| M229 | Human Melanoma | - | [2] |
| SM1 | Mouse Melanoma | - | [2] |
| SW1 | Mouse Melanoma | - | [2] |
DC50: 50% degradation concentration
Notably, NR-V04 selectively degrades NR4A1 without affecting the protein levels of other NR4A family members, NR4A2 and NR4A3, highlighting its specificity.[1]
In Vivo Efficacy and Pharmacodynamics
In vivo studies in mouse models of melanoma and colorectal cancer have shown that NR-V04 significantly inhibits tumor growth and can lead to tumor eradication.[1][2][3]
| Parameter | Value | Reference |
| Dosing Regimen | 1.8 mg/kg, twice a week (i.p.) | [1][7] |
| NR4A1 Degradation in Tumors | Sustained for at least 4 days | [4][7][8] |
| Efficacy | Significant tumor growth inhibition | [1][7] |
Pharmacokinetic analysis revealed that NR-V04 has good bioavailability and a prolonged pharmacodynamic effect, with NR4A1 degradation in tumors lasting for several days after administration.[1]
Immunomodulatory Effects
The anti-tumor activity of NR-V04 is largely attributed to its ability to modulate the immune landscape within the TME.
| Immune Cell Population | Effect of NR-V04 Treatment | Reference |
| Tumor-Infiltrating B cells | Significant increase | [1][2][6] |
| Effector Memory CD8+ T cells | Increase | [2][3] |
| Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs) | Reduction | [2][3] |
These changes indicate a shift from an immunosuppressive to an active anti-tumor microenvironment.
Experimental Protocols
Western Blot for NR4A1 Degradation
Objective : To quantify the degradation of NR4A1 protein in cancer cell lines following treatment with NR-V04.
Methodology :
-
Cell Culture and Treatment : Plate cancer cells (e.g., CHL-1, A375) and allow them to adhere overnight. Treat the cells with varying concentrations of NR-V04 or DMSO (vehicle control) for 16 hours.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation : Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of NR4A1 degradation relative to the vehicle control to determine the DC50 value.
Proximity Ligation Assay (PLA) for Ternary Complex Formation
Objective : To visualize the formation of the NR4A1-NR-V04-VHL ternary complex in cells.
Methodology :
-
Cell Culture and Treatment : Seed cells (e.g., CHL-1) on chamber slides. Treat the cells with NR-V04, a negative control compound (e.g., celastrol), or DMSO for 16 hours.[6]
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
PLA Protocol : Follow the manufacturer's protocol for the Duolink PLA kit. Briefly, incubate the cells with primary antibodies against NR4A1 and VHL.
-
Ligation and Amplification : Add PLA probes, ligate the probes in close proximity, and then amplify the signal through rolling circle amplification.
-
Imaging : Visualize the fluorescent PLA signals using a fluorescence microscope. A significant increase in fluorescent puncta in NR-V04-treated cells compared to controls indicates ternary complex formation.[1]
In Vivo Tumor Xenograft Study
Objective : To evaluate the anti-tumor efficacy of NR-V04 in a mouse model.
Methodology :
-
Animal Model : Use immunologically competent mice (e.g., C57BL/6) for syngeneic tumor models (e.g., B16F10 melanoma or MC38 colorectal cancer).
-
Tumor Cell Implantation : Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, NR-V04). Administer NR-V04 intraperitoneally at a predetermined dose and schedule (e.g., 1.8 mg/kg, twice weekly).[1][7]
-
Efficacy Assessment : Measure tumor volumes regularly throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic and Immune Analysis : Collect tumors and other tissues (e.g., spleen) for analysis of NR4A1 protein levels by Western blot and for immunophenotyping by flow cytometry to assess changes in immune cell populations.
Visualizations
Mechanism of Action of NR-V04
Caption: Mechanism of NR-V04-mediated degradation of NR4A1.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of NR-V04.
Signaling Pathway Modulation by NR-V04
Caption: Modulation of the TME by NR-V04-mediated NR4A1 degradation.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncozine.com [oncozine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Liarozole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of liarozole, a potent inhibitor of retinoic acid metabolism. It details the discovery of the compound by Janssen Pharmaceutica, its mechanism of action as a cytochrome P450 inhibitor, and a detailed examination of its chemical synthesis. This document includes structured data on its inhibitory activity, complete experimental protocols for its synthesis, and visualizations of its signaling pathway and manufacturing process to serve as a valuable resource for researchers in oncology and dermatology.
Discovery and Development
This compound, chemically described as (±)-6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole, is an imidazole-containing compound developed by Janssen Pharmaceutica.[1] Initially investigated for its effects on steroid biosynthesis, further research revealed its significant role as a retinoic acid metabolism-blocking agent (RAMBA).[2] this compound has been the subject of numerous studies for its potential therapeutic applications in various conditions, including cancer and dermatological disorders like ichthyosis and psoriasis.[3]
Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound exerts its biological effects primarily through the inhibition of cytochrome P450 enzymes, particularly those of the CYP26 family.[1] These enzymes are responsible for the catabolism of all-trans-retinoic acid (ATRA), a crucial signaling molecule involved in cell growth, differentiation, and apoptosis.[2] By blocking the 4-hydroxylation of ATRA, this compound leads to an increase in the endogenous levels of this retinoid in tissues that express CYP26, such as the skin.[4] This elevation of ATRA levels mimics the effects of retinoid administration, leading to its characterization as a "retinoid-mimetic" agent.[2]
Signaling Pathway
The mechanism of action of this compound involves the modulation of the retinoic acid signaling pathway. By inhibiting CYP26 enzymes, this compound prevents the breakdown of ATRA. The resulting accumulation of intracellular ATRA allows it to bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptor complexes then bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular processes.
Chemical Synthesis Process
The chemical synthesis of this compound has been described in the patent literature, specifically in EP-0371559. A synthetic route is also outlined in Lednicer's "The Organic Chemistry of Drug Synthesis, Volume 6." The process involves a multi-step synthesis starting from 3-chlorobenzoyl chloride and anisole.
Experimental Protocols
The following protocols are based on the synthetic route outlined for this compound and related benzimidazole derivatives.
Synthesis of (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone (Intermediate C)
-
Reaction: To a solution of (3-chlorophenyl)(4-methoxyphenyl)methanone in dichloromethane, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature (e.g., 10°C).
-
Work-up: The reaction mixture is stirred for a specified time, then poured into ice water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of 4-Amino-5-nitro-3'-chlorobenzophenone (Intermediate D)
-
Reaction: (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone is dissolved in a suitable solvent such as 2-propanol and treated with ammonia gas under pressure at an elevated temperature (e.g., 100°C).
-
Work-up: After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by recrystallization or column chromatography.
Synthesis of alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzenemethanol (Intermediate E)
-
Reaction: The ketone from the previous step is reduced using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent like methanol or ethanol.
-
Work-up: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic extracts are combined, washed, dried, and concentrated.
-
Purification: The alcohol is purified by column chromatography.
Synthesis of 1-[alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzyl]imidazole (Intermediate F)
-
Reaction: The alcohol is reacted with an imidazolating agent, such as 1,1'-carbonyldiimidazole (CDI), in an aprotic solvent like dichloromethane or tetrahydrofuran.
-
Work-up: The reaction mixture is washed with water to remove any unreacted CDI and imidazole. The organic layer is then dried and concentrated.
-
Purification: The product is purified using column chromatography.
Synthesis of 1-[alpha-(3,4-Diaminophenyl)-3-chlorobenzyl]imidazole (Intermediate G)
-
Reaction: The nitro group of the preceding intermediate is reduced to an amine. This can be achieved by catalytic hydrogenation using a catalyst like platinum on carbon in a solvent such as methanol, often with the addition of a small amount of thiophene solution to prevent dehalogenation.
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure.
Synthesis of this compound (Final Product H)
-
Reaction: The resulting diamine is cyclized to form the benzimidazole ring. This is typically achieved by heating with formic acid, often in the presence of a mineral acid like hydrochloric acid.
-
Work-up: The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.
-
Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.
Quantitative Data
This compound's inhibitory activity against key enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Enzyme Target | IC50 Value (µM) | Reference |
| CYP26 (Retinoic Acid 4-Hydroxylase) | 0.44 - 7 | [2] |
| CYP26 (in hamster liver microsomes) | 2.2 | [2] |
| Aromatase (CYP19A1) | Powerful inhibitor, specific IC50 not consistently reported | [3] |
Note: IC50 values can vary depending on the specific assay conditions and the biological system used.
Conclusion
This compound is a well-characterized retinoic acid metabolism-blocking agent with a clear mechanism of action and a defined synthetic pathway. Its ability to modulate endogenous retinoic acid levels has made it a valuable tool in dermatological and oncological research. This technical guide provides a foundational resource for scientists and researchers working with or developing this compound and related compounds. Further research may focus on the development of more selective inhibitors and the exploration of new therapeutic applications for this class of molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole as a Cytochrome P450 Inhibitor: A Technical Guide for Researchers
Introduction
Liarozole is a potent, orally active imidazole-containing compound extensively utilized in research as an inhibitor of specific cytochrome P450 (CYP) enzymes. Initially developed for its antitumoral properties, its primary mechanism of action is the inhibition of retinoic acid (RA) metabolism, leading to its classification as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] By blocking the degradation of endogenous all-trans-retinoic acid (atRA), this compound effectively increases intracellular and plasma levels of this critical signaling molecule, thereby producing retinoid-mimetic effects.[3][4] This guide provides an in-depth technical overview of this compound's function as a CYP inhibitor, its quantitative inhibition profile, relevant experimental protocols, and its application in various research fields.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound's principal pharmacological effect stems from its potent inhibition of CYP26, a family of enzymes dedicated to the catabolism of all-trans-retinoic acid.[2][5] The primary pathway for atRA clearance is its hydroxylation at the C4 position, a reaction mediated by CYP26 enzymes (predominantly CYP26A1 and CYP26B1).[6][7] this compound, through its imidazole moiety, binds to the heme iron of the cytochrome P450 enzyme, effectively blocking this metabolic inactivation.[8]
This inhibition leads to an accumulation of endogenous atRA in tissues that express CYP26, such as the skin and various tumors.[1][7] The elevated atRA levels then enhance the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate the transcription of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis. This indirect potentiation of retinoid signaling is central to this compound's therapeutic and research applications.[9]
Quantitative Inhibition Data
This compound exhibits inhibitory activity against several cytochrome P450 isozymes. Its potency, represented by the half-maximal inhibitory concentration (IC50), varies depending on the specific enzyme and the experimental system used. The data below is compiled from various in vitro studies.
| CYP Isozyme | IC50 Value (µM) | Experimental System | Substrate | Reference(s) |
| CYP26A1 | 7.0 | Human MCF-7 breast cancer cells | All-trans-Retinoic Acid | [5][10] |
| 2.45 | Microsomes from human HL60 cells | All-trans-Retinoic Acid | [10] | |
| 1.9 - 2.1 | Recombinant human CYP26A1 in Sf9 cells | 9-cis-Retinoic Acid | [2][10] | |
| CYP26 (general) | 0.14 | Rat liver homogenates | All-trans-Retinoic Acid | [2] |
| 0.26 | Dunning R3327G prostate tumor homogenates | All-trans-Retinoic Acid | [2] | |
| CYP (unspecified) | 1.3 | Hamster liver microsomes | 4-oxo-all-trans-Retinoic Acid | [2][11] |
| CYP19A1 (Aromatase) | 0.005 - 0.045 | Human placental microsomes | Not Specified | [10] |
| CYP24A1 | 0.0023 | Recombinant human CYP24A1 | 1,25-dihydroxyvitamin D3 | [10][12] |
| CYP2S1 | Effective Inhibitor* | Microsomes from BEAS2B cells | AQ4N (prodrug) | [13] |
*A specific IC50 value was not provided in the cited literature, but this compound was demonstrated to be an effective inhibitor of CYP2S1-mediated metabolism.[13]
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of this compound against a specific CYP isozyme using human liver microsomes. This type of assay is crucial for predicting drug-drug interactions.[14][15]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to achieve the desired final concentrations for the assay.
-
Prepare a solution of a known CYP isozyme-specific probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[15]
-
Prepare a cofactor solution containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, human liver microsomes (HLMs), and the specific this compound dilution (or vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow this compound to interact with the enzymes.
-
Initiate the metabolic reaction by adding the probe substrate.
-
Immediately following, add the NADPH-generating system to start the enzymatic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold solvent, such as acetonitrile, often containing an internal standard for analytical quantification.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to an analysis vial or plate.
-
Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Potentiation of Retinoic Acid Activity
This protocol describes how to assess this compound's ability to enhance the biological effects of atRA in a cell culture model, such as the inhibition of proliferation in MCF-7 human breast cancer cells.[16]
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Seed the cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare treatment media containing:
-
Vehicle control.
-
A fixed, low concentration of all-trans-retinoic acid (e.g., 10 nM).
-
A fixed concentration of this compound alone (e.g., 1 µM).
-
The combination of atRA and this compound at the specified concentrations.
-
-
Remove the old media from the cells and replace it with the treatment media.
-
-
Incubation:
-
Incubate the cells for an extended period (e.g., 6-9 days) to allow for significant effects on cell proliferation. Change the treatment media every 2-3 days.
-
-
Assessment of Cell Proliferation:
-
At the end of the incubation period, assess cell viability/proliferation using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment group compared to the vehicle control.
-
Compare the growth inhibition caused by atRA alone versus the combination of atRA and this compound to determine if this compound potentiates the antiproliferative effect of atRA.
-
Broader Research Applications
This compound's ability to modulate endogenous retinoid levels makes it a valuable tool in several areas of research:
-
Oncology: this compound has been studied for its antitumoral effects, particularly in prostate and breast cancer.[8][9] It can be used to investigate the role of the retinoic acid pathway in tumor suppression and to enhance the efficacy of retinoid-based therapies.[16]
-
Dermatology: By increasing RA levels in the skin, this compound mimics the effects of topical retinoids. It is used in research models of skin disorders like psoriasis and ichthyosis to study keratinocyte differentiation and proliferation.[1][7][17]
-
Developmental Biology: Given the critical role of retinoic acid in embryonic development, this compound can be used to study the consequences of elevated RA levels. For instance, it has been shown to markedly increase the teratogenic toxicity of atRA in mouse limb bud cell cultures.[18]
-
Vitamin D Metabolism: Beyond RA, this compound is a potent inhibitor of CYP24A1, the enzyme responsible for degrading the active form of Vitamin D (1,25-dihydroxyvitamin D3).[12] This makes it a useful tool for studying the interplay between Vitamin A and Vitamin D signaling pathways in cancer and other diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. bioivt.com [bioivt.com]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antitumoral Properties of Liarozole: A Technical Guide
Abstract
Liarozole is a first-generation, orally active imidazole derivative initially investigated for its antifungal properties and later repurposed for oncology and dermatology due to its unique mechanism of action. It functions primarily as a retinoic acid metabolism blocking agent (RAMBA), leading to a novel therapeutic strategy in certain malignancies. This document provides a comprehensive technical overview of the antitumoral properties of this compound, summarizing key preclinical and clinical findings, outlining relevant experimental methodologies, and visualizing its core mechanism of action and study designs.
Core Mechanism of Action
This compound exerts its antitumoral effects through a dual mechanism, primarily centered on the modulation of retinoic acid (RA) signaling, with a secondary role in steroidogenesis.
-
Retinoic Acid Metabolism Inhibition: The principal mechanism involves the potent inhibition of cytochrome P450-dependent enzymes, specifically CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[1][2][3] By blocking this degradation pathway, this compound increases the intracellular and plasma concentrations of endogenous ATRA.[1][4][5] Elevated ATRA levels enhance signaling through the retinoic acid receptors (RAR) and retinoid X receptors (RXR). The activated RAR/RXR heterodimers bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating transcription to promote cellular differentiation and inhibit proliferation.[1]
-
Aromatase Inhibition: this compound also functions as an effective aromatase (cytochrome P450 19A1) inhibitor.[1][6] This action blocks the conversion of androgens to estrogens, thereby reducing circulating levels of estradiol and estrone.[7] This mechanism is particularly relevant in hormone-sensitive cancers such as estrogen receptor-positive (ER+) breast cancer.[6][7]
Preclinical Antitumoral Activity
In Vitro Studies
This compound has demonstrated modest direct antiproliferative activity but shows significant synergistic effects when combined with retinoic acid. Its primary in vitro effect is the potentiation of retinoid-induced growth inhibition by preventing RA catabolism.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration | Effect | Citation |
|---|---|---|---|---|
| MCF-7 | Human Breast Cancer | 10⁻⁵ M | 35% inhibition of cell growth alone. | [8][9][10] |
| MCF-7 | Human Breast Cancer | 10⁻⁶ M | >10-fold enhancement of ATRA's antiproliferative effect. | [8] |
| MCF-7 | Human Breast Cancer | 10⁻⁵ M | 87% reduction in the formation of polar ATRA metabolites. | [8][10] |
| DU145 | Human Prostate Cancer | Not specified | Modest effect on cell growth alone. | [11] |
| DU145 | Human Prostate Cancer | Not specified | Significantly amplified pro-apoptotic actions of β-carotene and RA. | [11] |
| PC-3ML-B² | Human Prostate Cancer | Not specified | Failed to inhibit cell proliferation in vitro. | [12] |
| PC-3ML-B² | Human Prostate Cancer | Not specified | Inhibited cell invasion of Matrigel and secretion of type IV collagenase. | [12][13] |
| Hamster Liver Microsomes | N/A | IC₅₀: 1.3 µM | Inhibition of 4-keto-all-trans-retinoic acid (4-keto-RA) metabolism. | [14] |
| Rat Liver Homogenates | N/A | IC₅₀: 0.14 µM | Inhibition of RA metabolism. |[3] |
In Vivo Animal Studies
Animal models have confirmed the antitumoral efficacy of this compound, demonstrating tumor growth reduction in both androgen-dependent and androgen-independent prostate cancers, as well as in mammary tumors.
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Finding | Citation |
|---|---|---|---|
| Dunning-G Rat | Androgen-Dependent Prostate Carcinoma | Reduced tumor growth. | [15] |
| Dunning MatLu Rat | Androgen-Independent Prostate Carcinoma | Reduced tumor growth. | [15] |
| SCID Mice with PC-3ML-B² cells | Androgen-Independent Human Prostate Carcinoma | Reduced subcutaneous tumor growth and bone metastasis. | [12][13] |
| SCID Mice with PC-3ML-B² cells | Androgen-Independent Human Prostate Carcinoma | Increased tumor retinoic acid levels. | [12][13] |
| MNU-induced Rat Model | Mammary Tumors | Dose-dependent anti-tumor effects. |[16] |
Clinical Antitumoral Activity
This compound has been evaluated in several clinical trials, primarily for advanced prostate and breast cancer.
Prostate Cancer
Clinical studies in patients with progressive, metastatic prostate cancer, particularly those who have relapsed after androgen ablation, have shown promising results.
Table 3: Clinical Trial Efficacy of this compound in Advanced Prostate Cancer
| Study Phase / Design | Patient Population | This compound Dosage | Key Outcomes | Citation |
|---|---|---|---|---|
| Phase I/II Pilot Study 1 | Progressive, post-androgen ablation | 150-300 mg twice daily | ≥50% PSA reduction in 15 of 30 (50%) evaluable patients. | [17] |
| Phase I/II Pilot Study 2 | Progressive, post-androgen ablation | 150-300 mg twice daily | ≥50% PSA reduction in 10 of 55 (18%) evaluable patients. | [17] |
| Phase III Randomized Trial | Metastatic, relapse after first-line endocrine therapy | 300 mg twice daily | PSA Response (≥50% reduction): 20% for this compound vs. 4% for Cyproterone Acetate (CPA) (P < 0.001). | [18] |
| Phase III Randomized Trial | Metastatic, relapse after first-line endocrine therapy | 300 mg twice daily | Survival: 26% lower risk of death than CPA (adjusted hazard ratio 0.74, P = 0.039). | [18] |
| Phase I/II Trial | Metastatic, in clinical relapse | Not specified | Objective tumor volume reduction in ~30% of patients with measurable disease. ≥50% PSA reduction in ~50% of patients. |[19] |
Breast Cancer
This compound's dual action as a RAMBA and aromatase inhibitor provides a strong rationale for its use in postmenopausal women with advanced breast cancer.
Table 4: Clinical Trial Efficacy of this compound in Advanced Breast Cancer
| Study Phase / Design | Patient Population (Postmenopausal) | This compound Dosage | Response Rate (UICC/WHO criteria) | Citation |
|---|---|---|---|---|
| Three Phase II Studies (Group 1) | ER-negative, first relapse (n=16) | 150-300 mg twice daily | 25% (95% CI 11.0-52.3%) | [1][16] |
| Three Phase II Studies (Group 2) | ER-positive or unknown, tamoxifen-refractory (n=16) | 150-300 mg twice daily | 25% (95% CI 11.0-52.3%) | [1][16] |
| Three Phase II Studies (Group 3) | ER-positive, negative, or unknown, chemotherapy-resistant (n=27) | 150-300 mg twice daily | 11% (95% CI 4.2-29.2%) | [1][16] |
| Phase II Study | ER-positive or unknown, ≥2 prior hormonal therapies (n=29) | 150-300 mg twice daily | Hormonal Effect: Plasma estradiol decreased from a mean of 17.1 pM to below detection (<9.2 pM) after 1 month (p=0.0005). |[7] |
Other Malignancies
A phase II study of this compound (300 mg twice daily) in 14 patients with advanced non-small cell lung cancer (NSCLC) showed no objective tumor responses, indicating it was ineffective as a single agent in this setting.[20]
Experimental Protocols
The investigation of this compound's properties relies on a variety of standard molecular and cellular biology techniques. Below are detailed, representative methodologies for key assays cited in this compound research.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, all-trans-retinoic acid (ATRA), and a combination of both in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 9 days, with medium changes every 2-3 days as described in some studies).[8][10]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the drug concentration causing 50% growth inhibition) using non-linear regression analysis.
Retinoic Acid Metabolism Assay (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the metabolites of radiolabeled ATRA.
-
Cell Culture and Pretreatment: Culture cells (e.g., MCF-7) to near confluence.[8] Pre-treat cells with or without this compound at a specified concentration (e.g., 10⁻⁵ M) for a defined period.
-
Radiolabeling: Add [³H]all-trans-retinoic acid to the culture medium and incubate for 4-6 hours to allow for metabolism.
-
Extraction: Collect the culture supernatant. Extract the retinoids and their metabolites using a two-phase solvent system (e.g., ethyl acetate/hexane).
-
HPLC Analysis: Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase. Inject the sample into a reverse-phase HPLC system (e.g., a C18 column).
-
Detection: Use a UV detector followed by a radio-flow detector to monitor the elution of retinoids.
-
Quantification: Integrate the peak areas corresponding to the parent [³H]ATRA and its polar metabolites. Calculate the percentage of metabolism and the reduction in metabolite formation in this compound-treated samples compared to controls.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Grow cells (e.g., DU145) on glass coverslips.[11] Treat with this compound, RA, or a combination for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate solution.
-
Labeling Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP, according to the manufacturer's protocol. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Staining: Counterstain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.
Conclusion
This compound represents a targeted therapeutic approach that leverages the endogenous retinoic acid signaling pathway to exert antitumoral effects. Its ability to inhibit RA catabolism effectively increases the concentration of a natural cytodifferentiating agent within tumor cells. Preclinical data robustly support this mechanism, and clinical trials have confirmed its efficacy, particularly in advanced prostate cancer where it demonstrated a survival benefit over an active comparator.[18] Its dual role as an aromatase inhibitor further enhances its potential in hormone-sensitive malignancies like breast cancer.[7][16] While side effects consistent with hypervitaminosis A are common, they are generally manageable.[6][17] The data collectively establish this compound as a proof-of-concept for the RAMBA class of drugs and provide a strong rationale for the continued investigation of this and next-generation agents in oncology.
References
- 1. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo PMID: 1374473 | MCE [medchemexpress.cn]
- 6. cancernetwork.com [cancernetwork.com]
- 7. This compound fumarate (R85246): a novel imidazole in the treatment of receptor positive postmenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Early clinical experience with this compound (Liazal) in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound--a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ketoconazole and this compound in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase II study of this compound in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Retinoid-Mimetic Effects of Liarozole In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically targeting the CYP26 family of enzymes responsible for the catabolism of all-trans retinoic acid (RA). By blocking the degradation of endogenous RA, this compound effectively increases intracellular and plasma concentrations of this critical signaling molecule, thereby producing effects that mimic the administration of exogenous retinoids. This technical guide provides an in-depth overview of the in vivo retinoid-mimetic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound's primary mechanism of action is the competitive inhibition of CYP26 enzymes, which are responsible for the 4-hydroxylation of all-trans-retinoic acid, a key step in its inactivation and elimination.[1] This inhibition leads to an accumulation of endogenous RA in tissues that express these enzymes, such as the skin, liver, and prostate.[1][2] The resulting elevated RA levels allow for enhanced activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to the modulation of gene expression and subsequent physiological effects characteristic of retinoids.[3]
The following diagram illustrates the signaling pathway of endogenous retinoic acid and the point of intervention by this compound.
Quantitative Data on In Vivo Effects
The following tables summarize the quantitative effects of this compound administration across various in vivo models and clinical studies.
Table 1: Effects of this compound on Retinoic Acid Concentrations
| Species/Tissue | This compound Dose | Change in RA Concentration | Reference |
| Rat Plasma | 5 mg/kg p.o. | Increased to 1.4 +/- 0.1 ng/ml from <0.5 ng/ml | [4] |
| Rat Plasma | 20 mg/kg p.o. | Increased to 2.9 +/- 0.1 ng/ml from <0.5 ng/ml | [4] |
| Rat Vagina | 5 mg/kg | Increased from 1.1 +/- 0.1 ng to 2.2 +/- 0.2 ng per 200mg tissue | [4] |
| Rat Vagina | 20 mg/kg | Increased from 1.1 +/- 0.1 ng to 2.6 +/- 0.2 ng per 200mg tissue | [4] |
| Human Skin | 3% topical | Increased to 19 +/- 5 ng/g wet wt at 18h | [5] |
| Human Skin | 3% topical | Increased to 6 +/- 2 ng/g wet wt at 48h | [5] |
| Human Plasma (with RA) | 300 mg | Attenuated decline in RA AUC, increasing it to 243 ng h-1 ml-1 | [6] |
Table 2: Clinical Efficacy of Oral this compound in Ichthyosis
| Study Population | This compound Dose | Primary Efficacy Endpoint | Result | Reference |
| Moderate/Severe Lamellar Ichthyosis | 75 mg/day | ≥ 2-point decrease in IGA at week 12 | 41% responders (11/27) | [1][7] |
| Moderate/Severe Lamellar Ichthyosis | 150 mg/day | ≥ 2-point decrease in IGA at week 12 | 50% responders (14/28) | [1][7] |
| Ichthyosis | 150 mg b.i.d. | Marked reduction in skin lesions | Observed in all 12 patients | [8] |
| Ichthyosis | 150 mg/day | Marked improvement (investigator assessment) | 67% responders (10/15) | [9] |
Table 3: Effects of this compound on Gene Expression in Human Epidermis
| Gene | Condition | This compound Treatment | Change in mRNA Expression | Reference |
| Keratin 2 (KRT2) | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Significant decrease | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Significant decrease | [3] |
| Keratin 4 (KRT4) | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Trend towards increase | [3] |
| CYP26A1 | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Trend towards increase | [3] |
| Keratin 4 | Ichthyosis | 150 mg b.i.d. for 12 weeks | Statistically significant induction | [8] |
| Keratin 13 | Ichthyosis | 150 mg b.i.d. for 12 weeks | Induced in 2 of 12 patients | [8] |
Detailed Experimental Protocols
In Vivo Model for Antikeratinizing Activity in Ovariectomized Rats
This protocol, adapted from Van Wauwe et al. (1992), assesses the retinoid-mimetic effects of this compound on vaginal epithelial keratinization.[4]
Methodology:
-
Animal Model: Ovariectomized rats are used to create a hormone-deficient baseline.
-
Induction of Keratinization: Estrogenic compounds are administered to induce a state of vaginal epithelial keratinization.
-
Treatment: Animals are treated orally with this compound (e.g., 5-20 mg/kg) or a vehicle control once daily for three consecutive days.[4]
-
Sample Collection: Vaginal smears are collected for cytological analysis, and vaginal tissue is harvested for biochemical assays.
-
Analysis:
-
Microscopy: Vaginal smears are examined under a microscope to assess the degree of keratinization. A reversal of keratinization is indicative of a retinoid-like effect.
-
Biochemical Assays: Vaginal tissue is processed to measure retinoic acid concentrations using techniques like High-Performance Liquid Chromatography (HPLC). Protein extracts are analyzed by one-dimensional electrophoresis and immunoblotting to assess changes in keratin protein expression (e.g., inhibition of high molecular weight keratins and enhancement of lower molecular weight keratins).[4]
-
Human Skin Model for Topical this compound Effects
This protocol is based on the study by Kang et al. (1996) to evaluate the effects of topical this compound on human skin.[5]
Methodology:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Topical Application: A defined area of the skin is treated with a topical formulation of this compound (e.g., 3%), a vehicle control, and potentially a combination of this compound with a low dose of retinoic acid or retinol.[5]
-
Biopsy Collection: Punch biopsies of the treated skin areas are collected at specified time points (e.g., 18, 48, and 96 hours) after application.[5]
-
Analysis:
-
Retinoic Acid Levels: Skin biopsies are analyzed for retinoic acid concentrations using methods such as HPLC.
-
Enzyme Activity: Epidermal homogenates are prepared to measure the activity of retinoic acid 4-hydroxylase (CYP26).
-
Histological Examination: Skin sections are examined for changes in epidermal thickness (hyperplasia) and signs of inflammation (erythema).
-
Visualizing Logical Relationships
The decision-making process for utilizing this compound as a therapeutic agent can be visualized as follows, highlighting its role as a retinoid-mimetic.
Conclusion
This compound represents a novel approach to retinoid-based therapy. By inhibiting the metabolic degradation of endogenous all-trans retinoic acid, it effectively elevates local and systemic RA levels, producing a range of retinoid-mimetic effects. This has been demonstrated in various in vivo models, where this compound has been shown to reverse keratinization, modulate gene expression in a manner similar to retinoids, and show clinical efficacy in hyperkeratotic skin disorders. The data suggests that this compound can amplify the effects of low-dose retinoids and may offer a therapeutic alternative to conventional retinoid therapy with a potentially more favorable side-effect profile. Further research into the tissue-specific effects and long-term safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of all-trans retinoic acid pharmacokinetics by this compound. [vivo.weill.cornell.edu]
- 7. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral this compound vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Liarozole's Therapeutic Potential in Dermatology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole, an imidazole derivative, represents a promising therapeutic agent in dermatology, primarily through its function as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the cytochrome P450 enzyme system, specifically CYP26A1, this compound elevates endogenous levels of all-trans-retinoic acid (atRA) in the skin. This modulation of retinoid signaling pathways offers a novel approach for the treatment of various hyperkeratotic and inflammatory skin disorders, including ichthyosis and psoriasis. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction
Retinoids are crucial regulators of epidermal proliferation and differentiation.[1] Systemic retinoid therapies, while effective for conditions like psoriasis and ichthyosis, are often associated with significant dose-limiting side effects.[2] this compound offers a targeted approach by increasing the concentration of endogenous retinoic acid specifically in tissues that express the metabolizing enzyme CYP26, such as the skin.[2] This localized effect has the potential for a more favorable safety profile compared to systemic retinoids.[3] This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in dermatology.
Mechanism of Action: Retinoic Acid Metabolism Blockade
This compound's primary mechanism of action is the inhibition of the cytochrome P450-dependent 4-hydroxylation of all-trans-retinoic acid (atRA).[4][5] This metabolic process is the main catabolic pathway for atRA, converting it into inactive metabolites.[6][7] By blocking this degradation, this compound leads to an accumulation of endogenous atRA within the skin.[5][6] The increased atRA levels then activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the expression of genes involved in cellular differentiation and proliferation.[8]
Signaling Pathway
The elevation of intracellular atRA by this compound initiates a signaling cascade that influences keratinocyte function. This pathway is critical for normalizing epidermal turnover and reducing inflammation.
Therapeutic Applications and Clinical Data
This compound has been investigated in clinical trials for several dermatological conditions, most notably ichthyosis and psoriasis.
Ichthyosis
Oral this compound has demonstrated efficacy in the treatment of various forms of ichthyosis.[2][4] Clinical studies have shown a marked reduction in the extent and severity of skin lesions.[4]
Table 1: Summary of Clinical Trial Data for this compound in Ichthyosis
| Study | Condition | N | Treatment | Duration | Key Efficacy Endpoints | Results | Adverse Events |
| Phase II/III (NCT00282724)[2][9] | Lamellar Ichthyosis | 64 | Oral this compound (75 mg or 150 mg once daily) vs. Placebo | 12 weeks | Responder Rate (≥2-point decrease in IGA) | 75mg: 41%150mg: 50%Placebo: 11% (P=0.056 for 150mg vs placebo) | Well-tolerated, mild to moderate retinoid-like effects. |
| Open Study[4] | Various Ichthyoses | 12 | Oral this compound (150 mg twice daily) | 12 weeks | Reduction in lesion extent and severity | Marked reduction in all patients | Reminiscent of synthetic retinoids (e.g., dry lips). |
| Comparative Study[3] | Ichthyosis | 32 | Oral this compound (150 mg daily) vs. Acitretin | 12 weeks | Investigator's assessment of improvement | This compound was as effective as acitretin | Trend towards a more favorable tolerability profile for this compound. |
Psoriasis
Open-label and dose-ranging studies have suggested that oral this compound is an active antipsoriatic drug.[5][10] A significant decrease in the Psoriasis Area and Severity Index (PASI) score has been observed in patients with severe psoriasis.[5]
Table 2: Summary of Clinical Trial Data for this compound in Psoriasis
| Study | Condition | N | Treatment | Duration | Key Efficacy Endpoints | Results | Adverse Events |
| Open Study[5] | Severe Psoriasis | 31 | Oral this compound (75 mg to 150 mg twice daily) | 12 weeks | PASI score reduction | 77% reduction from baseline at 12 weeks | Mostly mild and transient (e.g., dry oral mucosa, headache). |
| Dose-Ranging Study[10][11] | Psoriasis Vulgaris | 139 | Oral this compound (50 mg, 75 mg, or 150 mg daily) vs. Placebo | 12 weeks | "Marked improvement" or better | 150mg: 38%Placebo: 6% (P<0.001) | Generally well-tolerated, infrequent and mild mucocutaneous retinoid effects. |
| Immunohistochemical Study[12] | Plaque Psoriasis | 7 | Oral this compound (75 mg twice daily) | 8 weeks | Reduction in markers of inflammation and proliferation | Statistically significant decrease in body involvement | Mild side effects comparable to hypervitaminosis A. |
Experimental Protocols
Retinoic Acid 4-Hydroxylase (CYP26A1) Inhibition Assay
This assay is crucial for determining the inhibitory potential of compounds like this compound on the primary enzyme responsible for atRA catabolism.
Methodology:
-
Microsome Preparation: Isolate microsomal fractions from human liver tissue or use recombinant human CYP26A1 expressed in a suitable system.
-
Incubation: Pre-incubate the microsomal protein with varying concentrations of this compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of all-trans-retinoic acid (often radiolabeled for easier detection) and an NADPH-regenerating system.
-
Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Metabolite Separation: Separate the parent atRA from its hydroxylated metabolites using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of metabolite formed using a radiodetector or by mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Immunohistochemistry for Keratin Expression in Skin Biopsies
This technique is used to assess changes in epidermal differentiation markers, such as keratins, in response to this compound treatment.
Methodology:
-
Tissue Preparation: Obtain full-thickness skin biopsies and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin and cut thin sections (4-5 µm).
-
Antigen Retrieval: Deparaffinize the sections and perform antigen retrieval to unmask the keratin epitopes. This may involve heat-induced epitope retrieval (HIER) in a citrate buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the keratin of interest (e.g., Keratin 4, Keratin 13).[4]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to evaluate the intensity and localization of keratin staining within the epidermis.
Measurement of Retinoic Acid Levels in Skin Tissue
Quantifying the concentration of atRA in the skin is essential to confirm this compound's mechanism of action in vivo.
Methodology:
-
Sample Collection and Homogenization: Obtain skin biopsies and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in a suitable buffer.
-
Extraction: Extract the retinoids from the homogenate using a two-phase liquid-liquid extraction with an organic solvent (e.g., hexane or ethyl acetate).
-
Purification: The organic phase containing the retinoids is evaporated to dryness and the residue is reconstituted in a mobile phase compatible with HPLC or LC-MS/MS.
-
Chromatographic Separation: Inject the sample into an HPLC or LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient elution to separate atRA from its isomers and other metabolites.
-
Detection and Quantification: Detect atRA using a UV detector (at approximately 340 nm) or, for higher sensitivity and specificity, a mass spectrometer operating in selected reaction monitoring (SRM) mode.[6]
-
Data Analysis: Quantify the atRA concentration by comparing the peak area to a standard curve generated with known amounts of atRA.
Conclusion
This compound presents a compelling therapeutic strategy in dermatology by targeting the metabolic pathway of endogenous retinoic acid. The clinical data to date support its efficacy in treating disorders of keratinization and inflammation, with a potentially favorable safety profile. The experimental protocols detailed in this guide provide a framework for further preclinical and clinical investigation into this compound and other RAMBAs. Future research should focus on optimizing dosing regimens, exploring its potential in other dermatological conditions, and further elucidating the long-term safety and efficacy of this novel therapeutic approach.
References
- 1. Immunohistochemistry Protocol for Keratin Antibodies [protocols.io]
- 2. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical this compound in ichthyosis: a double-blind, left-right comparative study followed by a long-term open maintenance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Assaying proliferation and differentiation capacity of stem cells using disaggregated adult mouse epidermis | Springer Nature Experiments [experiments.springernature.com]
- 11. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole's Impact on Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liarozole is a potent inhibitor of the cytochrome P450 enzyme system, specifically the CYP26 family of enzymes responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the degradation of atRA, this compound effectively increases intracellular concentrations of this critical signaling molecule. Retinoic acid is a well-established regulator of gene expression, playing a pivotal role in cellular differentiation, proliferation, and apoptosis. This guide provides an in-depth overview of this compound's mechanism of action, its impact on the retinoic acid signaling pathway, and its demonstrated effects on cellular differentiation in various cell types. Detailed experimental protocols and quantitative data are presented to support researchers in the design and execution of studies involving this compound.
Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound's primary mechanism of action is the inhibition of CYP26 enzymes, which are responsible for hydroxylating and thereby inactivating all-trans retinoic acid (atRA).[1][2][3] This family of enzymes, including CYP26A1, CYP26B1, and CYP26C1, plays a crucial role in maintaining atRA homeostasis in tissues.[4][5] By inhibiting these enzymes, this compound leads to an accumulation of endogenous atRA within cells.[1] This elevation of atRA levels mimics the effects of exogenous retinoid administration, thereby influencing a wide range of biological processes.
The inhibition of atRA metabolism by this compound has been demonstrated in various systems. For instance, in hamster liver microsomes, this compound suppresses the conversion of RA to more polar metabolites.[6] In human breast cancer cells (MCF-7), a 10 µM concentration of this compound was found to reduce the amount of polar metabolites of atRA by 87%.[7] This leads to a potentiation of atRA's anti-proliferative effects.[7]
References
- 1. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of oral this compound on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Liarozole Treatment in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this enzyme, this compound leads to an accumulation of endogenous ATRA within tumor cells, promoting cell differentiation and apoptosis, and thereby exhibiting anti-tumor effects.[1][2][3] These properties make this compound a compound of interest for cancer research, particularly in preclinical mouse models.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vivo cancer models.
Mechanism of Action: Retinoic Acid Signaling Pathway
This compound's anti-cancer activity is primarily attributed to its ability to modulate the retinoic acid signaling pathway. As a RAMBA, it specifically inhibits CYP26A1, an enzyme that hydroxylates and inactivates ATRA.[1] This inhibition leads to an increase in intracellular ATRA levels.[2] Elevated ATRA can then bind to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of cancer.
| Prostate Cancer Models | ||||||
| Cell Line | Mouse Strain | Tumor Model | This compound Dose | Administration Route | Treatment Duration | Observed Effect |
| PC-3ML-B2 | SCID | Subcutaneous Xenograft | 40 mg/kg | Oral | 21 days | Reduced subcutaneous and bone metastasis tumor growth.[2] |
| DU-145 | Athymic Nude | Subcutaneous Xenograft | Not specified in vivo | Not specified in vivo | Not specified in vivo | This compound had a modest effect on cell growth but significantly amplified the pro-apoptotic actions of beta-carotene and retinoic acid in vitro.[4] |
| Breast Cancer Models | ||||||
| Cell Line | Mouse Strain | Tumor Model | This compound Dose | Administration Route | Treatment Duration | Observed Effect |
| MCF-7 | Nude | Not specified in vivo | Not specified in vivo | Not specified in vivo | Not specified in vivo | In vitro, this compound at 10⁻⁵ M inhibited cell growth by 35%. It also enhanced the antiproliferative effect of all-trans-retinoic acid by more than 10-fold.[5] |
Experimental Protocols
The following are detailed protocols for the use of this compound in mouse xenograft models of prostate and breast cancer.
Experimental Workflow: In Vivo Xenograft Study
Protocol 1: this compound Treatment of Prostate Cancer Xenografts in SCID Mice
1. Materials:
-
Cell Line: PC-3ML-B2 human prostate carcinoma cells
-
Animals: Male SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old
-
This compound: this compound fumarate (R85,246)
-
Vehicle: Hydroxypropyl-β-cyclodextrin (HPβCD) solution (20% w/v in sterile water)
-
Anesthetic: Isoflurane or equivalent
-
Injection Supplies: 1 mL syringes, 27-gauge needles
-
Oral Gavage Supplies: 1 mL syringes, 20-gauge feeding needles with a rounded tip
-
Calipers: For tumor measurement
2. Cell Culture and Preparation:
-
Culture PC-3ML-B2 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
3. Tumor Implantation:
-
Anesthetize the SCID mice using isoflurane.
-
Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the flank of each mouse.[6]
-
Monitor the mice for tumor growth. Palpate the injection site twice weekly.
4. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in the HPβCD vehicle. The final concentration should be such that the desired dose (e.g., 40 mg/kg) can be administered in a volume of 100-200 µL.[7]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (40 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[2]
-
Continue treatment for 21 consecutive days.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissue can be collected for further analysis (e.g., histology, biomarker analysis).
Protocol 2: this compound Treatment of Breast Cancer Xenografts in Nude Mice
1. Materials:
-
Cell Line: MCF-7 human breast adenocarcinoma cells
-
Animals: Female athymic nude mice, 6-8 weeks old
-
Estrogen Supplementation: 17β-estradiol pellets (0.72 mg, 60-day release)
-
This compound: this compound fumarate
-
Vehicle: Hydroxypropyl-β-cyclodextrin (HPβCD) solution (20% w/v in sterile water)
-
Anesthetic: Isoflurane or equivalent
-
Injection Supplies: 1 mL syringes, 27-gauge needles
-
Oral Gavage Supplies: 1 mL syringes, 20-gauge feeding needles with a rounded tip
-
Calipers: For tumor measurement
2. Estrogen Pellet Implantation:
-
One week prior to cell injection, implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse to support the growth of the estrogen-receptor-positive MCF-7 cells.
3. Cell Culture and Preparation:
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁶ cells per 150 µL. Keep the cell suspension on ice.
4. Tumor Implantation (Orthotopic):
-
Anesthetize the nude mice using isoflurane.
-
Inject 150 µL of the cell suspension (5 x 10⁶ cells) into the mammary fat pad.[8][9]
-
Monitor the mice for tumor growth. Palpate the injection site twice weekly.
5. This compound Formulation and Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (a dose range of 20-80 mg/kg can be explored based on rat studies) or vehicle control to the respective groups via oral gavage once daily.[7]
-
Continue treatment for a predetermined period (e.g., 4-6 weeks).
6. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Safety and Toxicology Considerations
In mouse models, this compound is generally well-tolerated at therapeutic doses. However, as it increases endogenous retinoic acid levels, potential side effects can be similar to hypervitaminosis A. These may include skin dryness, pruritus, and mild alopecia.[10] In toxicology studies using hydroxypropyl-beta-cyclodextrin as a vehicle, elevated transaminase levels have been observed in rodents at high doses, so it is important to include a vehicle-only control group to assess any potential vehicle-related effects.[10] Close monitoring of animal health, including body weight and clinical signs of distress, is crucial throughout the study.
Conclusion
This compound presents a compelling therapeutic strategy by modulating the retinoic acid signaling pathway. The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in mouse models of prostate and breast cancer. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Effects of this compound fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 10. Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for In Vivo Administration of Liarozole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is a potent inhibitor of cytochrome P450 enzymes, primarily CYP26A1, which is responsible for the catabolism of retinoic acid (RA). By blocking the breakdown of endogenous RA, this compound effectively increases intracellular RA levels, leading to retinoid-mimetic effects. This mechanism of action has positioned this compound as a therapeutic candidate for various conditions, including ichthyosis and cancer. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical research settings, covering oral and topical routes. The information presented is intended to ensure reproducible and effective study design for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: Retinoic Acid Metabolism Inhibition
This compound functions as a retinoic acid metabolism-blocking agent (RAMBA)[1]. It specifically inhibits the CYP26-dependent 4-hydroxylation of all-trans-retinoic acid (ATRA), the primary pathway for ATRA catabolism[1][2]. This inhibition leads to an accumulation of endogenous ATRA in tissues that express CYP26, such as the skin[3]. The increased levels of ATRA then activate retinoic acid receptors (RARs), which in turn regulate gene expression involved in cell proliferation, differentiation, and apoptosis.
Figure 1: Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound administration.
| Parameter | Species | Route of Administration | Dosage | Vehicle/Formulation | Observed Effect | Reference |
| Plasma Retinoic Acid Levels | Rat | Oral | 5 mg/kg | Not Specified | Increased plasma RA to 1.4 ± 0.1 ng/ml | [3] |
| Rat | Oral | 20 mg/kg | Not Specified | Increased plasma RA to 2.9 ± 0.1 ng/ml | [3] | |
| Antikeratinizing Activity | Ovariectomized Rat | Oral | 5-20 mg/kg (once daily for 3 days) | Not Specified | Reversed vaginal keratinization | [3] |
| Tumor Growth Inhibition | SCID Mice | Oral | 40 mg/kg (for 21 days) | Not Specified | Reduced tumor burden | [1] |
| Topical Application | Human | Topical | 3% | Not Specified | Increased skin retinoic acid levels | [4][5] |
| Clinical Efficacy (Ichthyosis) | Human | Oral | 75 mg (once daily) | Not Specified | 41% of patients responded | [6] |
| Human | Oral | 150 mg (once daily) | Not Specified | 50% of patients responded | [6] |
Table 1: Summary of In Vivo Efficacy and Pharmacodynamic Data for this compound.
| Parameter | Species | Route of Administration | Dosage | Cmax | Tmax | Bioavailability | Reference |
| This compound Pharmacokinetics | Rat | Transdermal (1% aqueous solution with 20% HPβCD, pH 4) | Not Applicable | Flux: 0.421-0.487 nmol/h | Lag time: 84-104 min | Not Applicable | [7] |
| All-trans-Retinoic Acid Pharmacokinetics (with this compound) | Human | Oral | 300 mg this compound + 45 mg/m² all-trans-RA | Not Specified | Not Specified | Attenuated the decline in all-trans-RA plasma concentrations | [8] |
Table 2: Summary of Pharmacokinetic Data for this compound. (Note: Detailed pharmacokinetic parameters for this compound are not extensively published in preclinical models).
Experimental Protocols
Protocol 1: Oral Administration in Rodents (Rats/Mice)
This protocol outlines the procedure for single or repeated oral administration of this compound to rodents using oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For suspensions like methylcellulose, sprinkle the powder into warm water while stirring and then cool to 4°C to allow for complete dissolution.
-
Suspend or dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly around the thoracic region.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Figure 2: Experimental workflow for oral administration of this compound.
Protocol 2: Topical Administration in Skin Models
This protocol is designed for the application of this compound to the skin of animal models to investigate its local effects.
Materials:
-
This compound
-
Vehicle/Formulation base (e.g., 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in an aqueous solution at pH 4, or a cream base)
-
Topical applicator (e.g., syringe without a needle, cotton swab)
-
Clippers for hair removal
-
Anesthesia (if required for animal restraint)
Procedure:
-
Preparation of Topical Formulation:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 3%). For the HPβCD formulation, dissolving this compound in the aqueous HPβCD solution may require sonication or gentle heating.
-
Ensure the final formulation is homogenous.
-
-
Animal Preparation:
-
Anesthetize the animal if necessary to ensure it remains immobile during application.
-
Carefully clip the hair from the intended application site on the animal's back. Avoid abrading the skin.
-
Clean the application site gently with a sterile saline wipe and allow it to dry completely.
-
-
Application:
-
Apply a measured amount of the this compound formulation evenly to the prepared skin area.
-
For solutions, a specific volume can be applied and spread. For creams, a consistent amount should be gently rubbed into the skin.
-
If necessary, an occlusive dressing can be applied to prevent removal of the formulation by the animal, though this may also enhance penetration.
-
House animals individually to prevent them from licking the application site of cage mates.
-
-
Post-Application Monitoring:
-
Monitor the application site for any signs of irritation, such as erythema or edema.
-
At the end of the study period, skin samples can be collected for histological or biochemical analysis.
-
Safety Precautions
Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. As this compound modulates retinoid signaling, which is critical in development, pregnant researchers should avoid exposure. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Modulation of all-trans retinoic acid pharmacokinetics by this compound. [vivo.weill.cornell.edu]
Application Notes and Protocols for HPLC Analysis of Liarozole and its Metabolites in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes responsible for the metabolism of all-trans-retinoic acid (atRA). By blocking the 4-hydroxylation of atRA, this compound effectively increases the endogenous levels of this critical signaling molecule in various tissues.[1][2] This mechanism underlies its therapeutic potential in conditions where retinoid signaling is beneficial, such as in certain cancers and dermatological disorders.[1][3][4] The quantitative analysis of this compound and its metabolites in tissue samples is crucial for pharmacokinetic studies, understanding its tissue distribution, and elucidating its mechanism of action at the target site.
This document provides detailed protocols for the extraction and analysis of this compound and its metabolites from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound's Action
This compound's primary mechanism of action is the inhibition of CYP26 enzymes, which are key to the catabolism of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA, which can then bind to retinoic acid receptors (RARs). The RARs form heterodimers with retinoid X receptors (RXRs), and this complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Experimental Protocols
Tissue Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound and its metabolites from tissue samples. This protocol may require optimization depending on the specific tissue type.
Materials:
-
Tissue sample (e.g., prostate, skin, liver)
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Protein precipitation solvent: Acetonitrile or Methanol, ice-cold
-
Centrifuge capable of 15,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
-
Vortex mixer
-
0.22 µm syringe filters
Protocol:
-
Homogenization:
-
Accurately weigh the frozen tissue sample (typically 50-200 mg).
-
Add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 3 volumes of ice-cold acetonitrile or methanol (e.g., 1.2 mL for 400 µL of homogenate).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100-200 µL).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Proposed HPLC-UV Method
This proposed method is based on common practices for the analysis of imidazole-containing drugs and requires validation for the specific application.
| Parameter | Proposed Condition |
| HPLC System | Standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at approximately 254 nm (requires determination of this compound's λmax) |
| Injection Volume | 10-20 µL |
Proposed LC-MS/MS Method
For higher sensitivity and specificity, an LC-MS/MS method is recommended. This proposed method will require optimization and validation.
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure standards of this compound and its potential metabolites. For this compound (MW: 292.34), a potential transition could be m/z 293.1 -> [fragment ion]. |
Quantitative Data
Specific quantitative data for this compound and its metabolites in various tissues are not extensively available in the public literature. However, studies have reported the effect of this compound administration on the concentration of endogenous all-trans-retinoic acid (atRA) in tissues.
| Tissue | Animal Model | This compound Dose | Change in atRA Concentration |
| Rat Vagina | Ovariectomized Rats | 5 mg/kg | Increased from 1.1 ± 0.1 ng/200mg tissue to 2.2 ± 0.2 ng/200mg tissue.[5] |
| Rat Vagina | Ovariectomized Rats | 20 mg/kg | Increased from 1.1 ± 0.1 ng/200mg tissue to 2.6 ± 0.2 ng/200mg tissue.[5] |
| Human Skin | Human Subjects | 3% topical application | Increased to 19 ± 5 ng/g wet weight at 18 hours (from undetectable in vehicle).[2] |
| Human Skin | Human Subjects | 3% topical application | 6 ± 2 ng/g wet weight at 48 hours.[2] |
| Rat Prostate Tumor | Nude Mice | Not specified | This compound treatment can increase tumor retinoic acid levels in vivo.[4] |
Note: The primary metabolites of this compound are expected to be more polar, likely resulting from hydroxylation or other phase I metabolic reactions, followed by phase II conjugation. The exact structures and quantities in different tissues require further investigation.
Conclusion
References
- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liarozole-Mediated Inhibition of Chondrogenesis in Micromass Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing liarozole for the inhibition of chondrogenesis in micromass cultures. This document includes detailed experimental protocols, a summary of effective dosages, and an overview of the underlying molecular mechanisms.
Introduction
Chondrogenesis, the process of cartilage formation, is a critical area of study in developmental biology, regenerative medicine, and toxicology. Micromass culture of mesenchymal stem cells or limb bud cells is a well-established in vitro model that recapitulates the key stages of chondrogenesis, including cell condensation and differentiation into chondrocytes that produce a cartilage-specific extracellular matrix.
Retinoic acid (RA) is a potent endogenous regulator known to inhibit chondrogenesis.[1][2] this compound is an imidazole-based compound that functions as an inhibitor of cytochrome P450 enzymes, specifically CYP26, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[3][4] By inhibiting RA metabolism, this compound effectively increases the endogenous concentration of ATRA, thereby mimicking the effects of exogenous RA administration and leading to the suppression of chondrogenic differentiation.[3] This makes this compound a valuable tool for studying the role of RA signaling in cartilage development and for screening potential therapeutic compounds.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and all-trans-retinoic acid (ATRA) for the inhibition of chondrogenesis in micromass cultures, as reported in the literature. This compound's effect is achieved by increasing endogenous ATRA levels.
| Compound | Organism/Cell Type | Culture System | Effective Concentration | Observed Effect | Reference |
| This compound | Mouse Limb Bud Cells | Micromass Culture | 1 µM (10-6 M) | ~14-fold increase in the potency of tRA to inhibit chondrogenesis. | [5] |
| This compound | Mouse Limb Bud Cells | Micromass Culture | IC50 of 9.8 nM (in the presence of tRA) | Inhibition of chondrogenesis. | [5] |
| All-trans-retinoic acid (ATRA) | Chick Limb Bud Mesenchymal Cells | Micromass Culture | 0.05 - 1.0 µg/ml | Dose-dependent inhibition of chondrogenesis. | [1] |
| All-trans-retinoic acid (ATRA) | Mouse Limb Bud Mesenchymal Cells | Micromass Culture | 1 µg/ml | Inhibition of chondrogenesis. | [6] |
| All-trans-retinoic acid (ATRA) | Rat Embryo Hind Limb Bud Mesenchymal Cells | Micromass Culture | 0.01 - 10 µM | Dose-dependent inhibition of chondrogenesis and suppression of SOX9 and COL2A1 expression. | [7][8] |
Experimental Protocols
This section provides a detailed protocol for establishing micromass cultures and a subsequent protocol for treating these cultures with this compound to inhibit chondrogenesis.
Protocol 1: Establishment of Micromass Cultures from Embryonic Limb Buds
This protocol is adapted from standard methods for micromass culture of embryonic limb bud cells.[9][10][11]
Materials:
-
Fertilized chicken eggs or timed-pregnant mice
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin-EDTA solution (0.05%)
-
Fetal Bovine Serum (FBS)
-
Complete culture medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Cell strainer (70 µm)
-
24-well culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Isolation:
-
For chick embryos (e.g., Hamburger-Hamilton stage 23-24): Carefully dissect the distal limb buds.
-
For mouse embryos (e.g., embryonic day 11.5-12.5): Dissect the fore and hind limb buds.
-
Place the dissected limb buds into a petri dish containing cold, sterile HBSS.
-
-
Cell Dissociation:
-
Transfer the limb buds to a tube containing trypsin-EDTA solution and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of complete culture medium containing FBS.
-
Create a single-cell suspension by gently pipetting the tissue up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
-
Cell Counting and Plating:
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of complete culture medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1.0 - 2.0 x 10^7 cells/mL in complete culture medium.
-
Carefully dispense 10-20 µL droplets of the high-density cell suspension into the center of each well of a 24-well plate.
-
-
Micromass Formation:
-
Place the culture plate in a humidified incubator at 37°C with 5% CO2 for 1-2 hours to allow the cells to attach.
-
After the attachment period, gently add 0.5 mL of pre-warmed complete culture medium to each well, being careful not to disturb the micromass droplet.
-
Incubate the cultures for 24 hours before initiating this compound treatment.
-
Protocol 2: this compound Treatment for Inhibition of Chondrogenesis
Materials:
-
Established micromass cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 10% formalin)
-
Alcian Blue staining solution (1% in 3% acetic acid, pH 2.5)
-
Destaining solution (3% acetic acid)
-
Microscope
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). A vehicle control (medium with the same concentration of DMSO without this compound) should also be prepared.
-
-
Treatment of Micromass Cultures:
-
After 24 hours of initial culture, carefully aspirate the medium from each well.
-
Add 0.5 mL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Return the plates to the incubator and culture for an additional 4-6 days. Change the medium with freshly prepared treatment solutions every 48 hours.
-
-
Assessment of Chondrogenesis Inhibition:
-
After the treatment period, aspirate the culture medium and wash the micromasses twice with PBS.
-
Fix the cultures with a suitable fixative for 30 minutes at room temperature.
-
Wash the fixed cultures three times with distilled water.
-
Stain the cultures with Alcian Blue solution overnight at room temperature. Alcian Blue specifically stains the acidic proteoglycans in the cartilage matrix.
-
The following day, aspirate the staining solution and wash the cultures with the destaining solution until the background is clear.
-
Visualize the stained cartilage nodules under a microscope. A reduction in the number and intensity of Alcian Blue-stained nodules in the this compound-treated cultures compared to the vehicle control indicates inhibition of chondrogenesis.
-
For quantitative analysis, the stained cultures can be photographed, and the stained area can be quantified using image analysis software.
-
Signaling Pathways and Visualizations
This compound's Mechanism of Action
This compound inhibits the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans-retinoic acid (ATRA). This leads to an accumulation of endogenous ATRA within the cells.
Caption: this compound inhibits the CYP26 enzyme, preventing the degradation of ATRA.
Signaling Pathway of ATRA-Mediated Chondrogenesis Inhibition
Increased levels of ATRA, resulting from this compound treatment, activate a signaling cascade that ultimately suppresses the key chondrogenic transcription factor, SOX9. This leads to the downregulation of cartilage-specific matrix proteins like Collagen Type II (COL2A1). One of the proposed pathways involves the activation of the SDF-1/CXCR4/ROCK2 signaling axis.[7][12]
Caption: this compound-induced ATRA accumulation inhibits chondrogenesis via the SDF-1/CXCR4/ROCK2/SOX9 pathway.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure for using this compound to inhibit chondrogenesis in micromass cultures.
Caption: Workflow for micromass culture and this compound treatment to assess chondrogenesis inhibition.
References
- 1. Inhibition of chondrogenesis by retinoic acid in limb mesenchymal cells in vitro: effects on PGE2 and cyclic AMP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and reversion of chondrogenesis by retinoic acid in rat limb bud cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the sensitive step of inhibition of chondrogenesis by retinoids in limb mesenchymal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All-trans-retinoic acid activates SDF-1/CXCR4/ROCK2 signaling pathway to inhibit chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of chondrogenesis using micromass cultures of limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling the Differentiation of Embryonic Limb Chondroprogenitors by Cell Death and Cell Senescence in High Density Micromass Cultures and Their Regulation by FGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
Application Notes and Protocols for Oral Gavage of Liarozole in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of Liarozole to rodents. This compound is a potent inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of retinoic acid (RA). By blocking this enzyme, this compound increases the endogenous levels of retinoic acid, making it a valuable tool for studying the roles of RA in various physiological and pathological processes.[1][2][3][4][5][6]
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of Orally Administered Compounds in Rodents
| Compound | Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| MRTX1133 | Rat | 25 | 0.75 | 129.90 ± 25.23 | 1.12 ± 0.46 | 2.92 | [7] |
| SHetA2 | Mouse | 20 | 2 | - | 7-11 | 17.7-19.5 | [8] |
| SHetA2 | Rat | 100 | 2 | - | 1.16 | <1.6 | [8] |
| Oxypeucedanin | Rat | 20 | 3.38 | - | 2.94 | 10.26 | [9] |
| Anastrozole | Rat | 0.5 | - | 56.74 ± 3.17 | 10.80 ± 1.05 | - | [1] |
| Cannabidiol | Rat | 10 | 2 | - | - | - | [10] |
| Lenvatinib | Rat (juvenile) | 7.0 | - | 0.28 ± 0.04 | - | - | |
| Lenvatinib | Rat (adult) | 7.0 | - | 0.32 ± 0.08 | - | - |
Note: This table is for illustrative purposes only and does not represent data for this compound.
Experimental Protocols
Materials and Equipment
-
This compound (or its salt forms like this compound fumarate or dihydrochloride)[5]
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Corn oil (alternative vehicle)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water (alternative vehicle)
-
-
Sterile water
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic, with a ball-tip)
-
Syringes (1 mL or 3 mL)
-
Balance
-
Vortex mixer
-
Sonicator (optional)
-
Rodent scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Preparation of this compound Dosing Solution
The following protocol describes the preparation of a common vehicle for oral gavage of hydrophobic compounds in rodents.
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5-40 mg/kg) and the average weight of the rodents, calculate the total mass of this compound needed.[2][6]
-
Prepare the vehicle:
-
In a sterile container, sequentially add the vehicle components in the following order, ensuring each component is fully dissolved before adding the next:
-
PEG300
-
Tween 80
-
Saline
-
-
Vortex the mixture thoroughly after the addition of all components.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder.
-
In a separate small, sterile tube, dissolve the this compound powder in the required volume of DMSO. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the final dosing solution:
-
Slowly add the this compound-DMSO solution to the prepared vehicle while vortexing.
-
Continue to vortex until a homogenous suspension is formed.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
Alternative Vehicle (for low doses): 10% DMSO + 90% Corn Oil.
Oral Gavage Procedure in Mice
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight.
-
For a 20g mouse, the maximum volume is typically 0.2 mL.
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent movement. The mouse's body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is in the esophagus (to the pre-measured depth), slowly administer the this compound suspension from the syringe.
-
-
Post-Administration:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Visualizations
Signaling Pathway of this compound Action
This compound's mechanism of action is the inhibition of CYP26 enzymes, which leads to an accumulation of endogenous retinoic acid. Retinoic acid then binds to nuclear receptors (RAR/RXR), which act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and other biological processes.[2][5]
Caption: Mechanism of this compound action on the Retinoic Acid signaling pathway.
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involves administering a single dose of the compound and then collecting blood samples at various time points to determine the drug's concentration in the plasma over time.
Caption: Workflow for a rodent pharmacokinetic study of orally administered this compound.
Logical Relationship for Dose-Response Study
A dose-response study is essential to determine the efficacy and potential toxicity of this compound at different concentrations.
Caption: Logical workflow for a dose-response study of this compound in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in the pharmacokinetic properties of orally administered all-trans-retinoic acid and 9-cis-retinoic acid in the plasma of nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of all-trans retinoic acid pharmacokinetics by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the pharmacokinetics and steady-state blood concentrations of orally administered lenvatinib in adult and juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Retinoic Acid Receptor Following Liarozole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a retinoic acid (RA) metabolism-blocking agent (RAMBA).[1] It primarily inhibits cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the degradation of all-trans-retinoic acid (atRA).[2][3] This inhibition leads to an increase in the endogenous levels of RA in various tissues.[4][5] Retinoic acid is a critical signaling molecule that mediates its effects by binding to nuclear retinoic acid receptors (RARs), which belong to a family of ligand-dependent transcription factors.[6][7] The RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on target genes, thereby modulating gene transcription.[8][9]
This modulation affects numerous cellular processes, including differentiation, proliferation, and apoptosis.[10] Consequently, this compound's ability to elevate RA levels makes it a compound of interest for therapeutic applications, particularly in oncology and dermatology.[4][11] Western blot analysis is a fundamental technique to investigate the effects of this compound treatment on the expression levels of RAR proteins (RARα, RARβ, RARγ), providing crucial insights into the cellular response to altered RA signaling.
Mechanism of Action and Signaling Pathway
This compound inhibits CYP26A1 and CYP26B1, the key enzymes that hydroxylate and inactivate retinoic acid.[2][12] By blocking this catabolic pathway, this compound effectively increases the intracellular concentration and prolongs the half-life of endogenous RA.[5][13] The elevated RA levels enhance the activation of RAR/RXR heterodimers in the nucleus, leading to altered transcription of RA-responsive genes. This can, in turn, affect the expression of the RAR proteins themselves, as some RAR isoforms are regulated by RA signaling in a feedback loop.
Experimental Protocols
Experimental Workflow Overview
The process involves treating cultured cells with this compound, harvesting the cells, extracting nuclear proteins, quantifying the protein concentration, separating proteins by size via SDS-PAGE, transferring them to a membrane, and finally, detecting the specific RAR protein using antibodies.
Cell Culture and this compound Treatment
-
Cell Lines: Choose a cell line relevant to your research question. MCF-7 (human breast cancer) cells, for example, have been shown to be responsive to this compound.[11]
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in fresh culture media to the desired final concentrations. Typical in vitro concentrations can range from 1 µM to 10 µM.[11][13] Include a vehicle control (DMSO) group.
-
Incubation: Replace the old media with the this compound-containing or vehicle control media and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Nuclear Protein Extraction
Since RARs are nuclear receptors, enriching for nuclear proteins can improve detection sensitivity.[14]
-
Harvest Cells: Wash cells with ice-cold PBS, then scrape and collect them. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease and phosphatase inhibitors).
-
Incubation: Incubate on ice for 15 minutes to allow cells to swell.
-
Cytoplasmic Lysis: Add a detergent like NP-40 to a final concentration of 0.5% and vortex vigorously for 10 seconds to lyse the cell membrane.
-
Isolate Nuclei: Centrifuge at 3,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Extraction: Incubate on a rocking platform for 30 minutes at 4°C.
-
Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.[15]
Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay according to the manufacturer's protocol. This ensures equal loading of protein for each sample.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of nuclear protein extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. RARα has an approximate molecular weight of 55 kDa.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
Immunoblotting
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RAR isoform of interest (e.g., anti-RARα, anti-RARβ). Dilute the antibody in blocking buffer as recommended by the manufacturer (e.g., 1:1000). Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Final Washes: Repeat the washing step (step 2) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager or X-ray film.[19]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., Lamin B1 or PCNA for nuclear extracts) to confirm equal protein loading.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) of the RAR protein relative to the loading control. The results can be presented as fold change compared to the vehicle-treated control group.
Table 1: Effect of this compound on RARα Protein Expression in MCF-7 Cells after 48h Treatment
| Treatment Group | This compound Conc. (µM) | Mean Relative Band Intensity (RARα / Lamin B1) | Standard Deviation | Fold Change (vs. Control) |
| Vehicle Control | 0 (DMSO) | 1.00 | ± 0.12 | 1.0 |
| This compound | 1 | 1.35 | ± 0.15 | 1.35 |
| This compound | 5 | 1.88 | ± 0.21 | 1.88 |
| This compound | 10 | 2.45 | ± 0.25 | 2.45 |
Note: Data are hypothetical and for illustrative purposes only.
Application Notes
-
Troubleshooting:
-
No Signal: Confirm protein transfer, check antibody viability and concentration, and ensure the detection substrate is active. Nuclear extraction may have been inefficient; confirm with a nuclear marker.
-
High Background: Increase the number or duration of wash steps, optimize the blocking buffer concentration and duration, or decrease the antibody concentrations.
-
Non-specific Bands: Ensure the primary antibody is specific. Perform a BLAST search on the immunogen sequence if possible. Increase the stringency of washes.
-
-
Drug Development: This protocol is essential for preclinical studies to understand the pharmacodynamic effects of this compound and other RAMBAs. It helps confirm the mechanism of action by demonstrating an impact on the target signaling pathway.
-
Research Applications: Researchers can use this method to investigate the role of RA signaling in various biological contexts, such as development, cancer, and immunology, by observing how stabilizing endogenous RA affects the expression of its receptors.
-
Safety Precautions: this compound, DMSO, and acrylamide are hazardous chemicals. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle all chemicals in a well-ventilated area or fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic Acid and Retinoid X Receptors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Identification of human, mouse, and rat retinoic acid receptor alpha using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. m.youtube.com [m.youtube.com]
Application Notes: Assessing Anti-Proliferative Effects of Liarozole Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound investigated for its antitumoral properties.[1][2] Its primary mechanism of action involves the inhibition of cytochrome P450-dependent enzymes, specifically the CYP26 family of retinoic acid (RA) hydroxylases.[3] This inhibition blocks the metabolic breakdown of all-trans-retinoic acid (ATRA), leading to an increase in intracellular ATRA levels.[4][5][6] Elevated ATRA concentrations can modulate gene expression to induce cell differentiation and inhibit proliferation in various cancer cell lines.[1][7]
Immunohistochemistry (IHC) is a critical tool for evaluating the in-situ efficacy of anti-proliferative agents like this compound in tumor tissues. By targeting key proteins involved in the cell cycle, IHC allows for the direct visualization and quantification of treatment effects. This document provides detailed protocols for staining two of the most widely used proliferation markers: Ki-67 and Proliferating Cell Nuclear Antigen (PCNA).
-
Ki-67: A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in resting cells (G0).[8] It is a robust indicator of the growth fraction of a cell population.
-
PCNA: An auxiliary protein for DNA polymerase-delta, with expression levels peaking during the S phase of the cell cycle.[9] It is essential for DNA synthesis and repair.[10]
A reduction in the expression of Ki-67 and PCNA in this compound-treated tumors compared to controls serves as a strong indicator of the drug's anti-proliferative activity.[11][12]
This compound's Mechanism of Action
This compound functions as a Retinoic Acid Metabolism-Blocking Agent (RAMBA). By inhibiting CYP26 enzymes, it prevents the degradation of endogenous retinoic acid, thereby amplifying retinoid signaling pathways that can lead to cell cycle arrest and a decrease in tumor cell proliferation.
Expected Quantitative Data
Treatment with this compound is expected to decrease the percentage of tumor cells positive for proliferation markers. The following table provides an example of expected quantitative outcomes based on the known effects of retinoic acid on hepatocellular carcinoma cells.[12] The Labeling Index (LI) represents the percentage of positively stained nuclei out of the total number of tumor cells counted.
| Treatment Group | Marker | Labeling Index (%) (Mean ± SD) | P-value |
| Vehicle Control | Ki-67 | 66.0 ± 1.3% | < 0.05 |
| This compound | Ki-67 | 58.2 ± 1.9% | |
| Vehicle Control | PCNA | 65.1 ± 2.0% | < 0.02 |
| This compound | PCNA | 54.7 ± 0.7% | |
| Data is illustrative, based on the effects of retinoic acid on PLC/PRF/5 cells, which this compound treatment elevates.[12] |
Immunohistochemistry Experimental Workflow
The overall process for IHC staining involves preparing the tissue, staining with specific antibodies, and subsequent analysis. Each step is critical for obtaining reliable and reproducible results.
Detailed Protocols
This section provides a comprehensive protocol for IHC staining of Ki-67 and PCNA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
I. Reagents and Materials
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and Graded Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween 20 (TBST)
-
3% Hydrogen Peroxide
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibodies:
-
Rabbit anti-Ki-67 monoclonal antibody
-
Mouse anti-PCNA monoclonal antibody (Clone PC10)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Humidified staining chamber
II. Staining Procedure for FFPE Sections
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each.[13] b. Immerse in 100% Ethanol: 2 changes, 3 minutes each.[13] c. Immerse in 95% Ethanol: 1 change, 3 minutes.[13] d. Immerse in 70% Ethanol: 1 change, 3 minutes.[13] e. Rinse thoroughly in deionized water.
2. Antigen Retrieval: a. Preheat staining container with Sodium Citrate Buffer (pH 6.0) to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20-30 minutes.[14] c. Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.[14] d. Rinse slides in wash buffer for 5 minutes.
3. Peroxidase Blocking: a. Cover the tissue section with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[13][15] b. Rinse slides with wash buffer: 2 changes, 5 minutes each.
4. Protein Blocking: a. Incubate sections with Protein Blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]
5. Primary Antibody Incubation: a. Gently tap off excess blocking buffer. b. Apply the diluted primary antibody to cover the tissue section. c. For Ki-67: Use a dilution of 1:100 to 1:200.[14] d. For PCNA (Clone PC10): For overnight incubation at 4°C, use a 1:200 dilution. For a 1-hour incubation at room temperature, use a 1:20 dilution.[16] e. Incubate in a humidified chamber (overnight at 4°C is often recommended for optimal signal).
6. Detection System: a. Rinse slides with wash buffer: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature. c. Rinse slides with wash buffer: 3 changes, 5 minutes each.
7. Chromogen Development: a. Apply the DAB substrate solution to the sections. b. Monitor color development under a microscope (typically 1-5 minutes). Positive staining will appear as a brown precipitate.[13] c. Immerse slides in deionized water to stop the reaction.[14]
8. Counterstaining, Dehydration, and Mounting: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.[13] b. "Blue" the sections by rinsing in running tap water for 5-10 minutes. c. Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.[13] d. Apply a coverslip using a permanent mounting medium.
III. Data Analysis and Interpretation
-
Microscopic Evaluation: Examine the slides under a light microscope. For both Ki-67 and PCNA, positive staining is characterized by brown nuclear staining. The hematoxylin counterstain will color negative nuclei blue.
-
Quantitative Analysis:
-
Select several representative high-power fields (400x) within the tumor area, avoiding areas of necrosis or inflammation.
-
Count the number of positively stained tumor cell nuclei and the total number of tumor cells within these fields (a minimum of 500-1000 cells is recommended for accuracy).[9]
-
Calculate the Labeling Index (LI) using the following formula:
-
LI (%) = (Number of Positive Nuclei / Total Number of Tumor Nuclei) x 100
-
-
-
Interpretation: A statistically significant decrease in the Ki-67 or PCNA Labeling Index in the this compound-treated group compared to the vehicle-control group indicates an effective anti-proliferative response. This data can be correlated with other endpoints, such as tumor volume reduction, to build a comprehensive picture of drug efficacy.
References
- 1. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound potentiates the all-trans-retinoic acid-induced structural remodelling in human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ki-67 and PCNA expression in prostate cancer and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical detection of proliferating cell nuclear antigen in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the value of PCNA and Ki-67 as markers of cell proliferation in ameloblastic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of systemic treatment with this compound on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Retinoic Acid on p53 Protein , Ki - 67 and PCNA / Cyclin Expression in PLC / PRF / 5 Cells [e-crt.org]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. sysy-histosure.com [sysy-histosure.com]
- 15. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Liarozole Solubility Issues for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Liarozole in in vitro settings. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use a fresh, high-purity (hygroscopic) grade of DMSO to ensure optimal solubility.[3][4]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO is high, with sources reporting concentrations ranging from 55 mg/mL to 250 mg/mL.[1][3][4] For practical purposes, preparing a stock solution in the 10-50 mM range is common for most in vitro applications.
Q3: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature.[1][5] This phenomenon, often referred to as "kinetic" solubility, occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly diluted into an aqueous environment where its solubility is much lower.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a retinoic acid metabolism-blocking agent (RAMBA).[3][7] It functions by inhibiting the cytochrome P450 enzyme, CYP26, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA).[3][7][8] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous ATRA.[8][9] This elevated ATRA then binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cell proliferation, differentiation, and other cellular processes.[10]
Troubleshooting Guide
Issue: this compound precipitates out of solution immediately upon addition to cell culture medium.
| Possible Cause | Troubleshooting Step |
| Rapid Dilution | Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed (37°C) cell culture medium with gentle vortexing. Then, add this intermediate dilution to the final volume of the cell culture medium.[1] |
| High Final Concentration of this compound | Ensure the final working concentration of this compound in your experiment is within the typical effective range (e.g., 0.01 - 10 µM) and below its aqueous solubility limit.[4][11] |
| High Final Concentration of DMSO | The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[10][12] |
| Temperature Shock | Pre-warming both the this compound stock solution and the cell culture medium to 37°C before mixing can help prevent precipitation caused by temperature differences.[1] |
| Media Components | Certain components in the cell culture medium may interact with this compound, reducing its solubility. If possible, test the solubility in a simpler buffered solution (e.g., PBS) first. Be aware of potential interactions with serum proteins.[12][13] |
Issue: The prepared this compound stock solution appears cloudy or contains visible particles.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Use sonication to aid the dissolution of this compound in DMSO.[1][4] Ensure the solution is completely clear before use. |
| Low-Quality or Old DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.[3][4] |
| Incorrect Storage | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[3][4] Protect the stock solution from light.[3] |
Quantitative Data
Table 1: Solubility of this compound in DMSO
| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| This compound | 55 | 178.13 | [1] |
| This compound | 100 | 323.88 | [3] |
| This compound dihydrochloride | 250 | 654.98 | [4] |
Table 2: Recommended Working Concentrations for In Vitro Experiments
| Cell Line/System | Effective Concentration Range | Application | Reference |
| MCF-7 cells | 0.01 - 10 µM | Inhibition of cell proliferation | [4][11] |
| Mesenchymal cells | 1 µM | Inhibition of chondrogenesis | [4] |
| Hamster liver microsomes | IC50 = 2.2 µM | Inhibition of retinoic acid metabolism | [1] |
| Rat liver homogenate | IC50 = 0.14 µM | Inhibition of retinoic acid metabolism | [1] |
| Dunning prostate cancer homogenate | IC50 = 0.26 µM | Inhibition of retinoic acid metabolism | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 308.77 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.09 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments (Example: Final concentration of 1 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Serial Dilution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This will result in a 100 µM intermediate solution. Mix gently by flicking the tube.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plate. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
-
Direct Dilution (for lower stock concentrations or higher final DMSO tolerance):
-
If a higher final DMSO concentration is acceptable (e.g., 0.1%), you can perform a more direct dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution. This can be challenging for small volumes. A serial dilution is generally recommended to improve accuracy and minimize precipitation.
-
-
Immediately after adding the this compound solution to the cells, gently swirl the plate to ensure even distribution.
-
Remember to include a vehicle control in your experiment, which consists of the same final concentration of DMSO used to treat the cells with this compound.
-
Visualizations
Caption: this compound's mechanism of action via inhibition of CYP26.
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 2. This compound | 115575-11-6 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C17H13ClN4 | CID 60652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
Assessing the stability of Liarozole in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Liarozole in cell culture experiments, with a specific focus on assessing its stability in different media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (atRA).[1][2][3] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous retinoic acid, leading to retinoid-mimetic effects.[4]
Q2: What are the basic chemical properties and solubility of this compound?
A2: this compound is typically supplied as an off-white to light yellow solid. It is highly soluble in DMSO (>20 mg/mL) and the dihydrochloride salt form is also soluble in water.[5][6] It is crucial to prepare a concentrated stock solution in an appropriate solvent before diluting it to the final working concentration in aqueous cell culture media to avoid precipitation.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[7] To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes.[8] Store these aliquots protected from light.[1][5] For long-term stability, storage at -80°C is recommended for up to 6 months, while for short-term use, -20°C is suitable for up to 1 month.[1][8]
Q4: What factors can affect the stability of this compound in my cell culture medium?
A4: The stability of small molecules like this compound in cell culture media can be influenced by several factors:
-
Media Composition: Components like amino acids (e.g., cysteine), vitamins, and metal ions (e.g., iron, copper) can impact drug stability through oxidative or reductive reactions.[9][10]
-
pH: The pH of the culture medium can affect the chemical stability of compounds. Standard media are buffered around pH 7.4, but cellular metabolism can cause shifts.[11]
-
Light Exposure: this compound stock solutions should be protected from light, and this precaution should extend to treated cultures, as light can cause photodegradation of photosensitive compounds.[5][12]
-
Temperature: Although cultures are maintained at 37°C, the stability of the compound in the media over long incubation periods (days) can be a concern.
-
Serum Content: Components of fetal bovine serum (FBS), such as albumin, can sometimes bind to and stabilize small molecules. Conversely, enzymes present in serum could potentially metabolize the compound.[12]
Data Presentation: Properties and Storage
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 115575-11-6 | [5][13] |
| Molecular Formula | C₁₇H₁₃ClN₄ | [5][13] |
| Molecular Weight | 308.76 g/mol | [5][13] |
| Appearance | Off-white to light yellow solid | [13] |
| Solubility | >20 mg/mL in DMSO | [5] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Key Considerations | Source(s) |
| -80°C | Up to 6 months | Preferred for long-term storage. | [1][8] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [1][8] |
| General | N/A | Protect from light; aliquot to avoid freeze-thaw cycles. | [5][8] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound in a target cell.
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Guide
Q: I am not observing the expected biological effect (e.g., changes in cell proliferation or differentiation) after this compound treatment. What could be the issue?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity: Has the stock solution been stored correctly (aliquoted, protected from light, at -80°C)?[1][8] Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare a fresh stock solution from a new vial of powder.
-
Working Concentration: Is the final concentration in the culture medium appropriate for your cell line? Effective concentrations can range from the low micromolar (µM) range.[1][14] Perform a dose-response experiment to determine the optimal concentration.
-
This compound Stability in Media: this compound may be unstable in your specific cell culture medium over the course of the experiment. Assess its stability directly using the protocol provided below (see Experimental Protocol 2).
-
Cellular Metabolism: Your cell line may not express CYP26 or may have low endogenous retinoic acid levels, meaning there is no metabolic pathway for this compound to inhibit. Confirm CYP26 expression via qPCR or Western blot.
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic and consistent across all conditions, including the vehicle control (typically ≤ 0.1%).[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound dihydrochloride | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 12. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 115575-11-6 [amp.chemicalbook.com]
- 14. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Managing Retinoid-Like Side Effects of Liarozole in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liarozole in animal models. The information is designed to help anticipate and manage the retinoid-like side effects associated with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause retinoid-like side effects?
A1: this compound is an imidazole-based compound that acts as a retinoic acid metabolism-blocking agent (RAMBA).[1] It specifically inhibits the cytochrome P450 enzyme CYP26, which is responsible for the 4-hydroxylation and subsequent inactivation of all-trans-retinoic acid (atRA).[2] By blocking this metabolic pathway, this compound leads to an increase in the endogenous levels of atRA in tissues where CYP26 is expressed, such as the skin.[3] This elevation of atRA levels mimics a state of hypervitaminosis A, leading to a range of retinoid-like side effects.
Q2: What are the most common retinoid-like side effects observed in animal models treated with this compound?
A2: Based on preclinical studies with retinoids and clinical observations with this compound, the most common side effects in animal models are expected to be mucocutaneous.[3][4] These include:
-
Skin: Erythema (redness), dryness, scaling, pruritus (itching), and alopecia (hair loss).
-
Mucous membranes: Cheilitis (inflammation of the lips), dry mouth, and epistaxis (nosebleeds).
Other potential systemic side effects, characteristic of hypervitaminosis A, may include:
-
Headache and signs of neurological distress.
-
Bone and joint pain.[4]
-
Changes in liver enzyme levels.[5]
-
Teratogenicity (birth defects).
Q3: At what dose levels are these side effects typically observed?
A3: The dose at which side effects are observed can vary depending on the animal species, strain, and duration of treatment. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. However, existing data can provide a starting point for dose selection.
Q4: Are there any known species differences in sensitivity to this compound's side effects?
A4: While specific comparative toxicology studies for this compound across different species are not extensively published, it is a general principle in toxicology that species can differ in their response to xenobiotics. For retinoids in general, humans are considered more sensitive to the teratogenic effects than rodents like hamsters.[4] Therefore, it is essential to carefully monitor all animal models for adverse effects and not assume a direct translation of toxicity data between species.
Q5: How can I distinguish between the intended therapeutic effects and the adverse side effects of this compound?
A5: This can be challenging as some of the biological effects of increased retinoic acid may be desirable in one context (e.g., anti-keratinizing effects in a model of skin disease) but considered a side effect in another. The key is to have well-defined primary and secondary endpoints for your study. Therapeutic effects should be measured against your specific disease model's parameters, while side effects are typically assessed through a combination of clinical observations, body weight monitoring, and, if necessary, hematology and clinical chemistry. Establishing a clear scoring system for expected side effects before the study begins is critical.
II. Troubleshooting Guides
Troubleshooting Guide 1: Managing Dermatological Side Effects
| Observed Issue | Potential Cause | Recommended Action(s) |
| Mild to moderate skin erythema, scaling, or pruritus. | Elevated local concentrations of retinoic acid leading to inflammation and epidermal turnover. | 1. Topical Emollients: Apply a thin layer of a non-medicated, fragrance-free emollient to the affected area to hydrate the skin and reduce irritation. 2. Environmental Enrichment: Provide appropriate bedding and enrichment to discourage excessive scratching. 3. Dose Reduction: If irritation persists or worsens, consider a dose reduction of this compound. |
| Severe, widespread erythema, ulceration, or hair loss. | Significant systemic or local retinoid toxicity. | 1. Immediate Cessation of Dosing: Temporarily suspend this compound administration. 2. Veterinary Consultation: Consult with the institutional veterinarian for potential supportive care, which may include systemic analgesics or anti-inflammatory agents. 3. Dose Re-evaluation: Once the animal has recovered, re-initiate treatment at a significantly lower dose or consider discontinuing the animal from the study. |
| Cheilitis (cracked, inflamed lips). | Drying effect of retinoids on mucous membranes. | 1. Soft Food: Provide softened or moist chow to reduce mechanical irritation during eating. 2. Topical Barrier: With veterinary approval, a thin layer of a veterinary-grade lip balm or lanolin may be applied. |
Troubleshooting Guide 2: Managing Systemic Side Effects
| Observed Issue | Potential Cause | Recommended Action(s) |
| Reduced activity, hunched posture, or signs of headache (e.g., head pressing). | Retinoid-induced neurological effects. | 1. Careful Observation: Increase the frequency of clinical observations. 2. Supportive Care: Ensure easy access to food and water. Provide a quiet and comfortable environment. 3. Dose Reduction/Cessation: If signs are persistent or severe, reduce the dose or temporarily cease treatment. Consult a veterinarian about potential analgesic options. |
| Lameness, reluctance to move, or guarding of limbs. | Retinoid-induced bone or joint pain. | 1. Handle with Care: Minimize handling and when necessary, provide gentle support. 2. Palliative Care: Provide soft bedding and ensure food and water are easily accessible without the need for extensive movement. 3. Analgesia: Consult with a veterinarian regarding appropriate analgesic administration.[3] 4. Dose Adjustment: A dose reduction or cessation of this compound may be necessary. |
| Significant weight loss (>10-15% of baseline). | Decreased food intake due to malaise, dry mouth, or other systemic toxicities. | 1. Dietary Support: Provide highly palatable, moist, and energy-dense food. 2. Hydration: Monitor for dehydration and provide supplemental hydration if necessary (e.g., subcutaneous fluids, with veterinary guidance). 3. Dose Evaluation: This is a significant adverse event and warrants a dose reduction or temporary cessation of treatment. |
| Elevated liver enzymes (ALT, AST) in terminal blood samples. | Potential for retinoid-induced hepatotoxicity. | 1. Dose-dependency: Analyze if the enzyme elevation is dose-dependent. 2. Histopathology: Correlate with liver histopathology to assess for cellular damage. 3. Future Studies: Consider including interim blood collection points in future studies to monitor liver function during treatment. |
III. Data Presentation
Table 1: Dose-Response of this compound on Plasma Retinoic Acid Levels in Rats
| Oral Dose of this compound (mg/kg) | Mean Plasma All-trans-Retinoic Acid (ng/mL) ± SEM |
| Vehicle Control | < 0.5 |
| 5 | 1.4 ± 0.1 |
| 20 | 2.9 ± 0.1 |
Data adapted from Van Wauwe et al., 1992.[1]
Table 2: Incidence of Common Adverse Events in a Human Clinical Trial of Oral this compound for Psoriasis
| Adverse Event | Placebo (%) | This compound 50 mg/day (%) | This compound 75 mg/day (%) | This compound 150 mg/day (%) |
| Dry Skin | 11 | 14 | 17 | 25 |
| Pruritus | 14 | 20 | 14 | 22 |
| Cheilitis | 3 | 3 | 9 | 14 |
| Headache | 9 | 9 | 11 | 14 |
Data from a human study, presented for illustrative purposes of expected side effect profile. Adapted from a study on the treatment of psoriasis with oral this compound.[5]
IV. Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine the Maximum Tolerated Dose (MTD) of this compound
Objective: To identify the highest dose of this compound that can be administered to a specific animal model for the duration of the planned experiment without causing mortality or severe morbidity.
Methodology:
-
Animal Model: Select the appropriate species, strain, sex, and age of the animals for your study.
-
Group Allocation: Assign a small number of animals (e.g., n=3-5 per sex per group) to a vehicle control group and at least 3-4 escalating dose groups of this compound.
-
Dose Selection: Based on available literature, start with a low dose (e.g., 5 mg/kg in rats) and escalate by a factor of 2-3 for subsequent groups.[1]
-
Administration: Administer this compound via the intended route for your main study (e.g., oral gavage).
-
Monitoring:
-
Clinical Observations: Conduct detailed clinical observations at least twice daily. Use a scoring sheet to record posture, activity level, grooming, and any signs of skin irritation, neurological distress, or pain.
-
Body Weight: Record body weight daily. A sustained weight loss of >15% is a common endpoint.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or a sustained body weight loss of more than 15%. This dose is then typically used as the high dose in the main study.
Protocol 2: Assessment and Management of Dermatological Side Effects
Objective: To systematically score and manage skin-related adverse effects of this compound.
Methodology:
-
Baseline Assessment: Before the first dose, carefully examine the skin and fur of each animal and record the baseline condition.
-
Scoring System: Develop a simple, standardized scoring system for dermatological side effects. For example:
-
Erythema: 0 = No redness; 1 = Mild, patchy redness; 2 = Moderate, widespread redness; 3 = Severe, intense redness.
-
Scaling: 0 = No scaling; 1 = Mild flaking; 2 = Moderate scaling; 3 = Severe, sheet-like scaling.
-
Alopecia: 0 = No hair loss; 1 = Patchy hair loss; 2 = Widespread hair loss.
-
-
Regular Assessment: Score each animal at least 3 times per week.
-
Management:
-
For scores of 1 in any category, continue monitoring.
-
For scores of 2, consider applying a thin layer of a non-medicated emollient to the affected area.
-
For scores of 3, or if the animal shows signs of distress due to the skin condition, consult the troubleshooting guide and a veterinarian. This may be a humane endpoint for the animal.
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for managing side effects.
Caption: Sample experimental design for evaluating a management strategy.
References
- 1. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Strategies for Preventing Liarozole Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Liarozole to prevent its degradation during storage and experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, an imidazole derivative, is susceptible to degradation influenced by several environmental factors. The primary factors of concern are:
-
pH: Stability can be pH-dependent. Deviations from an optimal pH range can lead to hydrolysis or other chemical degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in both solid and solution forms.
-
Light: Exposure to light, particularly UV light, may induce photodegradation. It is recommended to protect this compound from light.[1]
Q2: How should I store the solid (powder) form of this compound?
A2: For long-term storage, solid this compound should be stored at -20°C for up to 3 years.[2] It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: I've prepared a stock solution of this compound in DMSO. What are the recommended storage conditions and for how long is it stable?
A3: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is imperative to protect these solutions from light.[1][3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: Precipitation can occur, especially if the solution has been stored at a lower temperature than that at which it was prepared. Gentle warming and/or sonication can be used to redissolve the this compound.[2][4] Before use, always ensure the solution is clear and homogenous.
Q5: What solvents are recommended for preparing this compound solutions for in vitro and in vivo experiments?
A5:
-
In Vitro: DMSO is a common solvent for preparing concentrated stock solutions of this compound.[2] For cell-based assays, further dilution of the DMSO stock into aqueous cell culture medium is necessary. It is advisable to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
In Vivo: For animal studies, co-solvent systems are often required to maintain this compound's solubility and bioavailability. Commonly used formulations include:
Q6: I need to prepare a working solution in an aqueous buffer for my experiment. Are there any compatibility issues I should be aware of?
A6: When diluting a concentrated DMSO stock solution of this compound into an aqueous buffer, precipitation can be an issue. To mitigate this, it is recommended to first dilute the stock solution in a stepwise manner with DMSO before adding it to the aqueous buffer.[2] Pre-warming the aqueous buffer to 37°C before adding the this compound solution can also help prevent precipitation.[2] The stability of this compound can be pH-dependent; therefore, it is crucial to control and monitor the pH of your experimental buffer.
Q7: How does pH affect the stability of this compound in aqueous solutions?
Quantitative Data on Stability
The following tables summarize the available stability data for this compound and a structurally related imidazole compound to provide guidance on storage and handling.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | 3 years[2] | Keep container tightly sealed and protected from moisture. |
| Stock Solution in DMSO | -80°C | 6 months[3] | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[3] | Protect from light. Aliquot to avoid freeze-thaw cycles. |
Table 2: Illustrative pH-Dependent Degradation of a Structurally Related Imidazole Compound (Prochloraz) in Aqueous Solution *
| pH | Half-Life (t½) in Days (at 1.0 µg/mL) | Dissipation after 60 Days (at 1.0 µg/mL) |
| 4.0 | 18.4 | 90.5% |
| 7.0 | 22.6 | 88.2% |
| 9.2 | 15.8 | 93.8% |
*Data is for the imidazole fungicide Prochloraz and is intended to be illustrative of the potential pH-dependent stability of imidazole compounds.[5][7] Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or vials to minimize exposure to light and repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture Experiments
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired working concentration. It is recommended to perform intermediate dilutions to ensure accuracy and minimize precipitation.
-
When diluting, add the this compound solution to the cell culture medium and mix gently by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of media components.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5%).
-
Prepare the working solution fresh for each experiment and use it promptly.[4]
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and handling to prevent degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. researchgate.net [researchgate.net]
Addressing Liarozole-induced skin irritation in topical application studies
Technical Support Center: Topical Liarozole Application Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with topical this compound formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to skin irritation observed during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the skin?
A1: this compound is an imidazole-containing compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1][2] It inhibits the cytochrome P450 enzyme system, specifically CYP26, which is responsible for the 4-hydroxylation and subsequent breakdown of all-trans-retinoic acid (ATRA).[3][4] By blocking this metabolic pathway, topical application of this compound leads to an increase in the endogenous levels of ATRA in the skin.[1][5] This elevation in ATRA mimics the effects of exogenously applied retinoids, influencing cellular proliferation and differentiation.[3][6]
Q2: What are the common signs of skin irritation observed with topical this compound and similar compounds?
A2: Topical application of this compound and other retinoid-like compounds can lead to localized skin irritation, often referred to as "retinoid dermatitis".[7] Common signs and symptoms include:
-
Erythema (redness)[8]
-
Pruritus (itching)[8]
-
Burning or stinging sensation[9]
-
Dryness and scaling[10]
-
Peeling of the skin[7]
Q3: At what point in my study should I be concerned about the observed skin irritation?
A3: Mild to moderate skin irritation is a known side effect of topical retinoids and RAMBAs, especially during the initial phase of treatment.[10][11] However, you should be concerned if the irritation becomes severe, is associated with significant discomfort, or leads to poor subject compliance. Severe reactions may include intense erythema, edema, blistering, or the formation of eschar.[12] It is crucial to have predefined criteria for acceptable levels of irritation in your study protocol.
Q4: Can the formulation vehicle contribute to skin irritation?
A4: Yes, the vehicle and its excipients can significantly impact skin tolerability.[13] Components such as preservatives, emulsifiers, and penetration enhancers can disrupt the skin barrier and cause irritation, independent of the active pharmaceutical ingredient (API).[13] When troubleshooting unexpected irritation, it is essential to evaluate the irritation potential of the vehicle alone.
Troubleshooting Guides
This section provides a systematic approach to addressing common issues encountered during topical this compound studies.
Guide 1: Unexpectedly High Incidence or Severity of Skin Irritation
Problem: Your study is showing a higher-than-expected incidence or severity of erythema, pruritus, or other signs of skin irritation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Concentration Too High | - Review the dose-response relationship from pre-clinical studies. - Consider including a lower concentration arm in your next study. - Titrate the dose, starting with a lower concentration and gradually increasing to the target concentration. |
| Formulation Vehicle is Irritating | - Conduct a patch test with the vehicle alone to assess its irritancy potential.[14] - Evaluate individual excipients for their known irritation profiles. - Consider reformulating with alternative, less irritating excipients.[13] |
| Application Frequency or Duration is Excessive | - Reduce the frequency of application (e.g., from twice daily to once daily or every other day).[8] - Decrease the duration of exposure in patch testing protocols. |
| Compromised Skin Barrier in Study Population | - Ensure inclusion/exclusion criteria account for pre-existing skin conditions that may compromise the skin barrier. - Assess the baseline skin condition of subjects more thoroughly. |
| Incorrect Application Technique | - Re-train study staff and subjects on the proper application technique, ensuring a thin, even layer is applied. - Provide clear instructions on the amount of product to be used. |
Guide 2: Inconsistent or Variable Skin Irritation Results
Problem: There is high variability in skin irritation scores between subjects or even between different application sites on the same subject.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Homogeneity in the Formulation | - Review the manufacturing process to ensure consistent mixing and homogenization.[15] - Perform content uniformity testing on different batches of the formulation. |
| Inconsistent Application by Subjects/Staff | - Standardize the application procedure with clear, visual instructions. - Use a standardized measure for the amount of product to be applied (e.g., a pea-sized amount). |
| Inter-Observer Variability in Scoring | - Provide comprehensive training to all personnel responsible for scoring skin reactions, using a standardized scoring system (e.g., Draize scale).[16] - Use photographic standards to calibrate scoring. - Consider using instrumental methods for assessing erythema (e.g., colorimetry) to supplement visual scoring. |
| Biological Variability | - Increase the sample size of your study to account for biological variability. - Analyze data for subgroups that may be more susceptible to irritation. |
Data Presentation: Illustrative Skin Irritation Scores for Topical Retinoids
Due to the limited availability of public, quantitative skin irritation data specifically for topical this compound, the following tables present illustrative data from clinical studies of other topical retinoids (tazarotene and tretinoin) to demonstrate how such data is typically captured and presented. This data can serve as a benchmark for what might be expected in topical this compound studies.
Table 1: Investigator-Assessed Cutaneous Safety and Tolerability of Tretinoin Gel 0.05%
Data adapted from a combined analysis of two randomized clinical studies.[17]
| Parameter | Severity Score (0-3 Scale) | Baseline | Week 2 | Week 4 | Week 8 | Week 12 |
| Erythema | Mean Score | 0.4 | 0.5 | 0.4 | 0.3 | 0.2 |
| Scaling | Mean Score | 0.3 | 0.4 | 0.3 | 0.2 | 0.1 |
| Itching | Mean Score | 0.2 | 0.3 | 0.2 | 0.1 | 0.1 |
| Burning/Stinging | Mean Score | 0.1 | 0.2 | 0.1 | 0.1 | 0.1 |
Scoring Scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
Table 2: Treatment-Related Adverse Events with Tazarotene 0.045% Lotion vs. Tazarotene 0.1% Cream
Data adapted from a Phase 2, multicenter, double-blind, randomized, vehicle-controlled clinical study.[18]
| Adverse Event | Tazarotene 0.045% Lotion (n=70) | Tazarotene 0.1% Cream (n=71) |
| Application Site Pain | 2 (2.9%) | 4 (5.6%) |
| Application Site Dryness | 1 (1.4%) | 2 (2.8%) |
| Application Site Erythema | 1 (1.4%) | 1 (1.4%) |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test
Based on OECD Test Guideline 439.[19]
Objective: To assess the skin irritation potential of a topical this compound formulation using a reconstructed human epidermis model.
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage of differentiation according to the manufacturer's instructions.
-
Formulation Application: A precise amount of the test formulation (e.g., 25 µL for liquids/gels or 25 mg for solids/semi-solids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure: The tissues are exposed to the test material for a defined period, typically 60 minutes.[20]
-
Rinsing and Post-Incubation: Following exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Tissue viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.
-
Extraction and Measurement: The formazan salt is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. A mean viability of ≤ 50% is indicative of an irritant potential.[21]
Protocol 2: In Vivo Acute Dermal Irritation/Corrosion Study (Draize Test)
Based on OECD Test Guideline 404.
Objective: To assess the potential for a topical this compound formulation to cause skin irritation in an animal model (typically albino rabbits).
Methodology:
-
Animal Preparation: A day before the test, the fur on the dorsal area of the trunk of the test animals is clipped.
-
Formulation Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The application site is covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The patch is left in place for a 4-hour exposure period.
-
Removal and Observation: After 4 hours, the patch is removed, and any residual test substance is cleaned from the skin.
-
Scoring of Skin Reactions: The application site is examined for erythema/eschar formation and edema at 1, 24, 48, and 72 hours after patch removal. Observations are also made for up to 14 days to assess the reversibility of any observed effects.
-
Draize Scoring System: Skin reactions are graded using the Draize scoring system (see table below).[12]
Table 3: Draize Dermal Irritation Scoring System [12]
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Protocol 3: Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the irritation and sensitization potential of a topical this compound formulation in human subjects.[22]
Methodology:
-
Induction Phase:
-
A small amount of the test material is applied to the skin (typically the back) under a semi-occlusive or occlusive patch.
-
The patch is worn for 24-48 hours and then removed.
-
This procedure is repeated nine times over a three-week period at the same application site.
-
The site is graded for any skin reactions before each new patch application.[23]
-
-
Rest Phase: A two-week rest period with no applications follows the induction phase.
-
Challenge Phase:
-
After the rest period, a challenge patch is applied to a naive skin site (a site not previously exposed).
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for any signs of irritation or allergic reaction at 48 and 96 hours post-application.
-
Visualizations
Signaling Pathway of Retinoid-Induced Skin Irritation
Caption: Signaling pathway of this compound-induced skin irritation.
Experimental Workflow for In Vitro Skin Irritation Testing (RhE Model)
Caption: Workflow for in vitro skin irritation testing using an RhE model.
Troubleshooting Logic for Topical Formulation Irritation
Caption: Logical workflow for troubleshooting skin irritation.
References
- 1. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournals.se [medicaljournals.se]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Retinoic Acid-Induced Epidermal Transdifferentiation in Skin [mdpi.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Tretinoin topical (Retin-A, Renova, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Tretinoin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. tandfonline.com [tandfonline.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Patch Testing: RIPT, 48-Hour, Or Cumulative? | CPT℠ Labs [cptclabs.com]
- 15. pharmadigests.com [pharmadigests.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel Tazarotene 0.045% Lotion and Tazarotene 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 21. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. ftp.cdc.gov [ftp.cdc.gov]
Technical Support Center: Optimizing Liarozole Delivery for Enhanced In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Liarozole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at optimizing this compound's bioavailability.
Troubleshooting Guides
This section offers solutions to potential issues that may arise during your in vivo studies with this compound, from formulation preparation to data analysis.
Issue 1: Low and Variable Oral Bioavailability
Question: My in vivo study results show low and highly variable plasma concentrations of this compound after oral administration. What could be the cause, and how can I improve it?
Answer:
Low and variable oral bioavailability is a common challenge for poorly water-soluble and lipophilic compounds like this compound. The primary reasons often relate to its limited dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.
Possible Causes and Solutions:
-
Poor Dissolution: this compound's lipophilicity can lead to poor dissolution in the aqueous environment of the GI tract, which is a rate-limiting step for absorption.
-
Solution 1: Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing its dissolution rate.
-
Solution 2: Lipid-Based Formulations: Formulating this compound in lipid-based delivery systems such as self-nanoemulsifying drug delivery systems (SNEDDS) or solid lipid nanoparticles (SLNs) can improve its solubility and absorption. These formulations can utilize the body's natural lipid absorption pathways.
-
Solution 3: Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution by presenting the drug in a higher energy, amorphous state.
-
-
Inadequate Vehicle Selection: The vehicle used for oral gavage can significantly impact drug solubilization and absorption.
-
Solution: For preclinical studies, consider using a vehicle that can maintain this compound in suspension and promote its absorption. A common vehicle for lipophilic drugs is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. However, the optimal vehicle should be determined through formulation screening studies.
-
-
First-Pass Metabolism: this compound is a substrate for cytochrome P450 enzymes, and significant metabolism in the liver after absorption can reduce its systemic bioavailability.
-
Solution: While this compound itself is a CYP inhibitor, its own metabolism can still be a factor. Advanced delivery systems like nanoparticles can sometimes offer some protection against extensive first-pass metabolism.
-
Data Presentation: Illustrative Example of Bioavailability Enhancement for a Poorly Soluble Drug
Direct comparative in vivo bioavailability data for different this compound formulations is limited in publicly available literature. However, the following table provides an illustrative example of how a nanoparticle formulation can enhance the oral bioavailability of a poorly water-soluble, lipophilic drug with properties similar to this compound, as compared to a standard drug suspension.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 3,087 | 2 | 12,345 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 10,274 | 4 | 123,450 | 1000 |
This table is a representative example based on data for a different lipophilic drug to illustrate the potential for bioavailability enhancement with nanoparticle formulations.[1]
Issue 2: Technical Difficulties with Oral Gavage
Question: I am experiencing difficulties with the oral gavage procedure in my rodent models, such as animal stress, regurgitation, or inconsistent dosing. What are the best practices to follow?
Answer:
Proper oral gavage technique is crucial for accurate and humane drug administration.
Best Practices and Troubleshooting:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to reduce stress. Gentle and firm restraint is key.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal or stomach perforation. For mice, an 18-20 gauge needle is typically used.
-
Correct Needle Placement: Measure the needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury. Mark the needle to indicate the correct insertion depth. The needle should be passed gently along the roof of the mouth and down the esophagus. If resistance is met, do not force it.
-
Dosing Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg. Using the smallest effective volume is advisable to prevent regurgitation and aspiration.
-
Vehicle Viscosity: A vehicle that is too viscous can be difficult to administer and may cause blockages in the gavage needle. Ensure your formulation has a suitable viscosity for accurate dosing.
Issue 3: Unexpected Adverse Effects in Animal Models
Question: My animals are showing signs of toxicity or adverse effects that were not anticipated. What could be the cause?
Answer:
Unexpected adverse effects can arise from the properties of this compound itself, the formulation components, or the experimental procedure.
Possible Causes and Mitigation:
-
Retinoid-like Effects: this compound increases endogenous retinoic acid levels.[2] High local or systemic concentrations can lead to retinoid-like toxicities, such as skin and mucous membrane irritation. Monitor animals for signs of cheilitis (lip inflammation), skin scaling, and hair loss. Consider dose adjustments if these are observed.
-
Vehicle Toxicity: Some formulation components, especially at high concentrations, can cause local or systemic toxicity. For example, high concentrations of DMSO can be toxic. It is essential to run a vehicle-only control group to assess the effects of the formulation itself.
-
Procedural Stress or Injury: Improper gavage technique can cause significant stress and injury, leading to adverse outcomes. Ensure all personnel are thoroughly trained in the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a retinoic acid metabolism-blocking agent (RAMBA). It inhibits the cytochrome P450 enzyme CYP26A1, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (atRA).[3] By inhibiting this enzyme, this compound increases the endogenous levels of atRA in tissues where CYP26A1 is expressed, such as the skin.[4] This leads to enhanced retinoic acid signaling.
Q2: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?
A2: The key pharmacokinetic parameters to determine the rate and extent of this compound absorption are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, which reflects the extent of absorption.
Q3: How should I prepare a this compound formulation for an oral gavage study?
A3: Due to its poor water solubility, this compound needs to be formulated in a suitable vehicle for oral administration. A common approach for preclinical studies is to create a suspension. For example, this compound can be suspended in a vehicle like 1% hydroxypropyl methylcellulose. For lipid-based formulations, you would follow specific protocols for preparing SLNs or SNEDDS, which typically involve dissolving the drug in a lipid phase followed by emulsification. Always ensure the final formulation is homogenous to ensure consistent dosing.
Q4: Are there alternative routes of administration to enhance this compound's bioavailability?
A4: Yes, transdermal delivery is a potential alternative to bypass first-pass metabolism. Studies have explored the use of penetration enhancers like cyclodextrins to improve the transdermal flux of this compound.[5] A 20% aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be a suitable transdermal absorption enhancer for this compound in rats.[5]
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of a this compound Formulation in Rats
1. Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in rats.
2. Animals: Male Sprague-Dawley rats (250-300g). Animals should be fasted overnight before dosing, with free access to water.
3. Formulation Preparation (Example: Suspension): a. Weigh the required amount of this compound. b. Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water. c. Gradually add the this compound powder to the CMC solution while vortexing to create a homogenous suspension. d. Prepare a fresh suspension on the day of the experiment.
4. Dosing: a. Administer the this compound suspension to the rats via oral gavage at a dose of 10 mg/kg. b. Use a flexible, 18-gauge, ball-tipped gavage needle. c. The dosing volume should be 5 mL/kg.
5. Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80°C until analysis.
6. Sample Analysis: a. Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
7. Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.
Visualizations
Signaling Pathway of this compound's Action
Experimental Workflow for In Vivo Bioavailability Study
Troubleshooting Logic for Low Bioavailability
References
- 1. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Validation & Comparative
Comparative Analysis of Liarozole and Ketoconazole in Aromatase Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liarozole and Ketoconazole, focusing on their efficacy as aromatase inhibitors. This document synthesizes experimental data on their inhibitory concentrations, broader enzymatic effects, and underlying mechanisms of action, supported by detailed experimental protocols and visual pathway diagrams.
Introduction
Both this compound and Ketoconazole are imidazole-based compounds known to interact with cytochrome P450 enzymes. While Ketoconazole is primarily recognized as an antifungal agent with known anti-steroidogenic properties, this compound has been investigated for its dual role as an aromatase inhibitor and a retinoic acid metabolism blocking agent (RAMBA). This guide offers a comparative study of their effects on aromatase, the key enzyme in estrogen biosynthesis, providing valuable insights for research and development in endocrinology and oncology.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and Ketoconazole on aromatase and other relevant enzymes. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the literature, and thus, the presented values are compiled from various sources.
Table 1: Aromatase (CYP19A1) Inhibition Data
| Compound | IC50 | Experimental System | Reference |
| Ketoconazole | 2 µM | Rat granulosa cells | [1][2] |
| 105 µM (for estradiol) | Human granulosa cells | [3] | |
| 130 µM (for estrone) | Human granulosa cells | [3] | |
| 0.56 µM | Rat ovary cells | ||
| This compound | Potent Inhibitor | General Statement | [4] |
Table 2: Inhibition of Other Cytochrome P450 Enzymes
| Compound | Enzyme Inhibited | IC50 | Biological Effect | Reference |
| Ketoconazole | C17,20-desmolase | 23 µM | Inhibition of androgen synthesis | [3] |
| Cholesterol side-chain cleavage | - | Inhibition of steroidogenesis | [5] | |
| 11-hydroxylase | - | Inhibition of corticosterone synthesis | [6] | |
| This compound | Retinoic acid 4-hydroxylase | 1.3 µM | Inhibition of retinoic acid metabolism | [7] |
| 17,20-lyase | - | Inhibition of testicular androgen synthesis | [4] |
Mechanisms of Action
Ketoconazole acts as a non-selective inhibitor of several cytochrome P450 enzymes involved in the steroidogenesis pathway. Its primary mechanism in reducing estrogen levels is through the direct inhibition of aromatase. However, its broader inhibitory profile on enzymes like C17,20-desmolase and cholesterol side-chain cleavage enzyme leads to a more generalized suppression of steroid hormone synthesis.[3][5][6]
This compound exhibits a dual mechanism of action. It is a potent inhibitor of aromatase, directly blocking the conversion of androgens to estrogens. Additionally, this compound is a retinoic acid metabolism blocking agent (RAMBA), inhibiting the cytochrome P450-mediated catabolism of all-trans-retinoic acid.[8] This leads to increased intracellular levels of retinoic acid, which can independently exert anti-proliferative effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Ketoconazole.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Aromatase inhibition by the antifungal ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Effect of a single administration of ketoconazole on total and physiologically free plasma testosterone and 17 beta-oestradiol levels in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. policycommons.net [policycommons.net]
- 8. jtgga.org [jtgga.org]
Liarozole vs. Acitretin: A Comparative Analysis of Mechanisms in Psoriasis Treatment
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanisms of action between psoriasis treatments is paramount for future innovation. This guide provides an in-depth comparison of Liarozole and Acitretin, two oral retinoid-related therapies for severe psoriasis, supported by experimental data and detailed methodologies.
While both this compound and Acitretin ultimately leverage the retinoid signaling pathway to alleviate psoriatic symptoms, their fundamental approaches diverge significantly. Acitretin, a synthetic second-generation retinoid, acts as a direct agonist for retinoic acid receptors. In contrast, this compound, an imidazole-containing compound, functions as a retinoic acid metabolism blocking agent (RAMBA), indirectly increasing the endogenous levels of all-trans retinoic acid.
Distinct Mechanisms of Action
Acitretin: The Direct Agonist
Acitretin, the active metabolite of etretinate, exerts its therapeutic effects by directly binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors, upon binding with Acitretin, form heterodimers that then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][3] This interaction modulates gene transcription, leading to a cascade of effects that counter the psoriatic phenotype.[1][4]
Key molecular actions of Acitretin include:
-
Normalization of Keratinocyte Proliferation and Differentiation: Acitretin helps to correct the abnormal and accelerated growth of epidermal cells characteristic of psoriasis.[4][5]
-
Anti-inflammatory Effects: It reduces the expression of inflammatory cytokines and inhibits the chemotaxis of neutrophils into the epidermis.[2][4]
-
Modulation of T-cell Response: Evidence suggests a role for retinoids in modulating the T-cell response, a key driver of psoriatic inflammation.[1]
This compound: The Indirect Modulator
This compound's mechanism is fundamentally different. It does not directly bind to retinoid receptors. Instead, it potently inhibits the cytochrome P450-dependent metabolism of endogenous all-trans retinoic acid.[6][7][8] Specifically, it blocks the 4-hydroxylation of retinoic acid, the primary inactivation pathway.[9] This inhibition leads to an accumulation of endogenous retinoic acid in both the skin and plasma, thereby amplifying the natural retinoid signaling cascade.[6][7] The elevated levels of endogenous retinoic acid then bind to RARs and RXRs, initiating the same downstream effects as synthetic retinoids like Acitretin.[7]
Comparative Efficacy and Cellular Effects
Despite their distinct mechanisms, clinical and cell biological studies have shown that this compound and Acitretin produce comparable therapeutic outcomes in patients with severe plaque psoriasis.[8]
| Parameter | This compound | Acitretin |
| Primary Mechanism | Inhibition of endogenous retinoic acid metabolism | Direct agonist of RARs and RXRs |
| Target | Cytochrome P450 (CYP26) | Retinoic Acid Receptors (RARs) & Retinoid X Receptors (RXRs) |
| Effect on Retinoic Acid | Increases endogenous levels | Mimics the action of retinoic acid |
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways for Acitretin and this compound.
Caption: Acitretin directly binds to nuclear receptors to modulate gene expression.
Caption: this compound inhibits an enzyme to increase endogenous retinoic acid levels.
Experimental Data: A Head-to-Head Comparison
A double-blind, randomized clinical study directly compared the effects of oral this compound and Acitretin in patients with severe plaque psoriasis over a 12-week period.[8] The key findings are summarized below:
| Outcome Measure | This compound-treated Group | Acitretin-treated Group | Statistical Significance (between groups) |
| Psoriasis Area and Severity Index (PASI) Score Reduction | Significant reduction (P ≤ 0.05) from baseline | Significant reduction (P ≤ 0.05) from baseline | No significant difference |
| Markers for Inflammation (Neutrophils) | Significant decrease | Significant decrease | No significant difference |
| Epidermal Proliferation (Ki-67-positive cells) | Significant decrease | Significant decrease | No significant difference |
| Normal Differentiation (Transglutaminase) | Significant increase | Significant increase | No significant difference |
| Abnormal Differentiation (Cytokeratin 16, SKALP) | Significant decrease | Significant decrease | No significant difference |
Data adapted from a study on the effects of oral this compound on epidermal proliferation and differentiation in severe plaque psoriasis.[8]
These results indicate that despite their different modes of action, both drugs achieve similar clinical and cellular improvements in psoriatic lesions.[8]
Experimental Protocols
Key Study: Comparative Analysis of this compound and Acitretin
The following provides a detailed methodology for the key comparative study cited:
-
Study Design: A double-blind, randomized clinical study involving 20 patients with severe plaque psoriasis.[8]
-
Treatment Arms:
-
This compound group
-
Acitretin group
-
-
Duration: 12 weeks of treatment.[8]
-
Assessments:
-
Clinical: Psoriasis Area and Severity Index (PASI) scores were recorded at baseline and at the end of the 12-week treatment period.
-
Cell Biological: Skin biopsies were taken from both lesional and uninvolved skin at baseline and after 12 weeks of treatment. Immunohistochemical analysis was performed to assess markers for:
-
Inflammation (neutrophils)
-
Epidermal proliferation (Ki-67-positive cells)
-
Normal differentiation (transglutaminase)
-
Abnormal differentiation (cytokeratin 16 and skin-derived antileucoproteinase [SKALP])
-
-
-
Statistical Analysis: Statistical tests were used to compare the changes in clinical and cell biological scores from baseline within each group and to compare the outcomes between the two treatment groups. A P-value of ≤ 0.05 was considered statistically significant.[8]
Conclusion
References
- 1. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The effects of oral this compound on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Liarozole's Off-Target Effects in Preclinical Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug candidate's activity is paramount. This guide provides a comparative analysis of the off-target effects of liarozole, a retinoic acid metabolism blocking agent (RAMBA), in preclinical models. By examining its performance against other relevant compounds, this document aims to offer a clear perspective on its selectivity and potential liabilities.
This compound's primary therapeutic action stems from its inhibition of cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of retinoic acid (RA). This inhibition leads to increased endogenous RA levels, making it a candidate for treating disorders like psoriasis and ichthyosis.[1][2][3] However, its imidazole moiety predisposes it to interactions with other cytochrome P450 (CYP) enzymes, leading to off-target effects.[4] This guide compares this compound with ketoconazole, a broad-spectrum CYP inhibitor; talarozole, a more selective CYP26 inhibitor; and DX308, a dual inhibitor of CYP26A1 and CYP26B1, to provide a comprehensive overview of its preclinical off-target profile.
Comparative Inhibition of Cytochrome P450 Enzymes
A key aspect of this compound's off-target profile is its interaction with various CYP450 enzymes beyond its intended CYP26 targets. The following table summarizes the inhibitory activity of this compound and its comparators against a panel of key drug-metabolizing enzymes.
| Compound | CYP26A1 (IC50) | CYP26B1 (IC50) | CYP3A4 (IC50) | CYP2D6 | CYP2C19 | CYP2B6 | CYP19 (Aromatase) | Other Off-Target CYPs |
| This compound | 2-3 µM[1] | Preferential Inhibition[5] | Inhibition noted[1] | - | - | - | Potent Inhibition[6] | CYP2S1 Inhibition, 17,20-lyase inhibition[6] |
| Ketoconazole | 87.5% inhibition (concentration not specified)[7] | - | Potent Inhibition | - | - | - | Inhibition noted | Broad-spectrum inhibitor[2] |
| Talarozole | 4-5 nM[1] | Potent Inhibition[5] | - | - | - | - | Less likely to interact due to structure[8] | - |
| DX308 | 51 nM[9] | 51 nM[9] | >10 µM[9] | >10 µM | >10 µM | >10 µM | No effect at 0.1 µM[9] | - |
Note: "-" indicates data not available in the provided search results.
Signaling Pathways and Off-Target Mechanisms
The following diagrams illustrate the intended on-target pathway of this compound and its key off-target interactions observed in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key assays used to evaluate the on- and off-target effects of this compound and its alternatives.
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound required to inhibit 50% of the activity of a specific CYP isozyme.
Experimental Workflow:
Methodology:
-
Preparation: A specific CYP isozyme substrate and human liver microsomes (or recombinant CYP enzymes) are prepared in a suitable buffer. The test compound (e.g., this compound) is prepared in a series of concentrations.[1]
-
Incubation: The enzyme preparation is incubated with the isoform-specific substrate and varying concentrations of the test compound. A vehicle control (without the test compound) is also run.[1]
-
Metabolite Quantification: Following incubation, the reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[1]
Retinoic Acid Metabolism Assay
This assay assesses the ability of a compound to inhibit the metabolism of retinoic acid, primarily by CYP26 enzymes.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., hamster liver microsomes, HepG2 cells) is cultured and treated with all-trans-retinoic acid (atRA) in the presence or absence of the test compound (e.g., this compound).[4][11]
-
Extraction: After a defined incubation period, the cells and media are collected, and retinoids are extracted.
-
Quantification: The levels of atRA and its metabolites are quantified using high-performance liquid chromatography (HPLC).[11]
-
Analysis: The inhibitory effect of the test compound is determined by comparing the amount of atRA metabolized in the treated versus untreated cells.
Androgen Biosynthesis Inhibition Assay
This assay evaluates the effect of a compound on the production of androgens, such as testosterone.
Methodology:
-
Model System: Preclinical models can include in vivo studies in male rats or dogs, or in vitro studies using testicular or adrenal tissue homogenates.[2]
-
Treatment: Animals are administered the test compound, or tissue homogenates are incubated with the compound.
-
Hormone Measurement: Testosterone levels in plasma (in vivo) or in the incubation medium (in vitro) are measured using appropriate techniques, such as radioimmunoassay (RIA) or LC-MS/MS.
-
Analysis: The inhibitory effect is determined by comparing testosterone levels in the treated group to a control group. This compound has been shown to be twice as potent as ketoconazole at inhibiting testosterone biosynthesis in male rats and dogs.[2]
Discussion and Conclusion
The preclinical data demonstrate that while this compound is an effective inhibitor of retinoic acid metabolism, it exhibits significant off-target activity, particularly against CYP19 (aromatase) and other CYP enzymes involved in steroidogenesis.[2][6] This lack of selectivity, likely attributable to its imidazole structure, contrasts with the more favorable profiles of newer generation RAMBAs like talarozole and DX308.[1][8]
Talarozole, for instance, shows significantly greater potency for CYP26A1 inhibition with an IC50 in the nanomolar range, compared to this compound's micromolar activity.[1] DX308, a non-azole inhibitor, displays high selectivity for CYP26A1 and CYP26B1 with minimal off-target activity on other major metabolic CYPs.[9] Ketoconazole, while also an imidazole derivative, serves as a benchmark for broad-spectrum CYP inhibition and its associated risks, such as hepatotoxicity.[2][12]
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole's Synergistic Potential with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Liarozole with chemotherapy agents, supported by experimental data. This compound, an imidazole derivative, is primarily recognized for its role as a retinoic acid metabolism-blocking agent (RAMBA). Its synergistic activity has been most notably documented in combination with retinoic acid (RA) across various cancer cell lines. This guide will delve into the quantitative data from these studies, detail the experimental protocols, and visualize the underlying mechanisms of action.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound is quantified by its ability to enhance the anti-proliferative effects of other agents, allowing for lower effective doses and potentially mitigating toxicity. The following tables summarize key quantitative data from studies investigating the combination of this compound with all-trans-retinoic acid (tRA).
| Cell Line | Cancer Type | Agent | IC50 (Single Agent) | Combination | Effect | Reference |
| MCF-7 | Breast Cancer | all-trans-retinoic acid | 2 x 10-8 M | This compound (10-6 M) + tRA (10-8 M) | Greater antiproliferative effect than 10-7 M tRA alone.[1] | [1] |
| MCF-7 | Breast Cancer | This compound | 35% inhibition at 10-5 M | This compound + tRA | >10-fold enhancement of tRA's antiproliferative effect.[1] | [1] |
| DU145 | Prostate Cancer | Retinoic Acid | 18% growth inhibition | This compound + RA | Significantly amplified pro-apoptotic actions of RA.[2] | [2] |
| DU145 | Prostate Cancer | This compound | Modest effect on cell growth | This compound + RA | Dose-dependent enhancement of RA-induced DNA fragmentation.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology described for MCF-7 human breast cancer cells.[1]
-
Cell Seeding: MCF-7 cells are seeded in 96-well microtiter plates at an appropriate density to ensure exponential growth during the experiment.
-
Drug Exposure: After an initial incubation period to allow for cell attachment, the cells are exposed to various concentrations of all-trans-retinoic acid, this compound, or a combination of both. The exposure duration is typically 9 days.[1]
-
MTT Incubation: Following drug exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell growth inhibition is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves.
Apoptosis Assay (TUNEL Assay)
This protocol is based on the methodology used for DU145 human prostate cancer cells.[2]
-
Cell Culture and Treatment: DU145 cells are cultured on glass coverslips and treated with retinoic acid, this compound, or a combination for a specified period.
-
Cell Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution and then permeabilized to allow for the entry of labeling reagents.
-
TdT-Mediated dUTP Nick End Labeling (TUNEL): The TUNEL assay is performed using a commercial kit. This involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Microscopy: The cells are then visualized using fluorescence microscopy to detect the labeled, apoptotic cells.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Signaling Pathways and Experimental Workflows
Mechanism of this compound's Synergistic Action
This compound's primary mechanism of action involves the inhibition of cytochrome P450 enzymes, specifically CYP26A1, which are responsible for the catabolism of retinoic acid.[3] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous and exogenously administered retinoic acid, thereby enhancing its biological effects, including cell differentiation and apoptosis.
Caption: this compound inhibits CYP26A1, increasing intracellular retinoic acid and enhancing its anti-cancer effects.
General Workflow for Assessing Drug Synergy
The following diagram illustrates a typical workflow for evaluating the synergistic effects of two compounds in vitro.
Caption: A streamlined workflow for determining the synergistic, additive, or antagonistic effects of drug combinations.
References
- 1. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Liarozole's Effects in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of Liarozole across various cancer cell lines. This compound, an imidazole derivative, primarily functions as a retinoic acid metabolism blocking agent (RAMBA), leading to increased intracellular levels of retinoic acid (RA) and subsequent modulation of cellular processes like proliferation and differentiation.[1] Additionally, it exhibits aromatase inhibitory properties.[1] This guide objectively compares this compound's performance with alternative treatments and provides supporting experimental data and detailed protocols.
Data Presentation: this compound's Efficacy Across Cancer Cell Lines
The following tables summarize the quantitative effects of this compound, alone or in combination with other agents, on various cancer cell lines.
Table 1: Antiproliferative Effects of this compound in Combination with All-Trans-Retinoic Acid (ATRA) in Breast Cancer Cells
| Cell Line | Treatment | Concentration | Growth Inhibition | Reference |
| MCF-7 | ATRA alone | 2 x 10⁻⁸ M | 50% | [2] |
| MCF-7 | This compound alone | 10⁻⁵ M | 35% | [2] |
| MCF-7 | ATRA (10⁻⁸ M) + this compound (10⁻⁶ M) | - | > Inhibition by ATRA (10⁻⁷ M) alone | [2] |
Table 2: Effects of this compound on Prostate Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| DU 145 | This compound + 1α,25-dihydroxyvitamin D3 | Synergistic growth inhibition | - | [3] |
| DU 145 | This compound + Retinoids | Amplifies retinoid-induced apoptosis | - | |
| PC-3ML-B2 | This compound fumarate | Reduced tumor growth and metastasis | - | [4] |
| PC-3ML-B2 | This compound fumarate | Inhibited cell invasion and collagenase IV secretion | - | [4] |
Table 3: Inhibition of Retinoic Acid Metabolism by this compound
| Cell Line/System | This compound Concentration | Reduction in Polar Metabolites of RA | Reference |
| MCF-7 | 10⁻⁵ M | 87% | [2] |
| 10T1/2 | 10⁻⁵ M | Complete protection of RA from catabolism over 48h | [5] |
Comparative Analysis: this compound vs. Alternative Agents
This compound's unique mechanism of action as a RAMBA distinguishes it from other anti-cancer agents.
-
Versus other Aromatase Inhibitors in Breast Cancer: While third-generation aromatase inhibitors like letrozole, anastrozole, and exemestane are highly effective in treating estrogen receptor-positive breast cancer, this compound offers a dual mechanism by not only inhibiting estrogen synthesis but also potentiating the anti-cancer effects of retinoic acid.[1][6][7] This could be particularly advantageous in tumors where RA signaling pathways are dysregulated.
-
Versus Ketoconazole in Prostate Cancer: Both this compound and Ketoconazole are imidazole derivatives with anti-cancer properties. Ketoconazole, at high doses, inhibits testicular and adrenal androgen biosynthesis.[1] While both have shown efficacy, this compound's primary mechanism in prostate cancer appears to be the potentiation of retinoid effects rather than direct hormonal suppression, potentially leading to a different side-effect profile.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the proliferation of cancer cell lines like MCF-7.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
This compound and/or All-Trans-Retinoic Acid (ATRA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, ATRA, or a combination of both. Include untreated control wells.
-
Incubate the plates for the desired duration (e.g., 9 days, as described in some studies).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
This protocol is designed to detect apoptosis in prostate cancer cells (e.g., DU 145) treated with this compound and retinoids.
Materials:
-
DU 145 cells
-
This compound and/or retinoid treatment
-
TUNEL assay kit (containing TdT enzyme, BrdUTP, and anti-BrdU antibody)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture DU 145 cells and treat them with this compound and/or a retinoid for the desired time.
-
Harvest the cells and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Perform the TUNEL reaction according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and BrdUTP.
-
Stain the cells with a fluorescently labeled anti-BrdU antibody.
-
Counterstain with PI to analyze the cell cycle.
-
Analyze the samples using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot for Bcl-2 Expression
This protocol can be used to assess the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bcl-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated control cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression of Bcl-2.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for MTT-based cell viability assay.
Logical Relationship: this compound's Synergistic Effect with Retinoic Acid
Caption: Synergism between this compound and Retinoic Acid.
References
- 1. Ketoconazole and this compound in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potentiates the cancer chemopreventive activity of and the up-regulation of gap junctional communication and connexin43 expression by retinoic acid and beta-carotene in 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. Clinical differences among the aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Liarozole
The following provides a comprehensive, step-by-step guide for the proper and safe disposal of Liarozole, ensuring the safety of laboratory personnel and the protection of the environment. This compound is an investigational drug and requires careful handling and disposal in accordance with regulatory guidelines.
Hazard Profile of this compound
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary safety precautions and disposal methods.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] Collect spillage.[1] |
| Skin Irritation | Causes skin irritation.[2] | Handle with appropriate personal protective equipment (PPE). |
| Eye Irritation | Causes serious eye irritation.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of unused, expired, or waste this compound in a research or drug development setting.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including pure substance, solutions, partially used vials, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, clearly labeled hazardous waste container.[3]
3. Containerization of Waste
-
Primary Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.[3] The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".
4. Disposal Pathway Determination
The disposal of investigational drugs like this compound must adhere to federal, state, and local regulations.[1] The primary recommended disposal method is through a licensed hazardous waste management company.
-
Contact Environmental Health and Safety (EHS): Consult your institution's EHS department to determine the specific procedures for hazardous chemical waste disposal.[4] They will provide guidance on approved vendors and documentation requirements.
-
Return to Sponsor: For clinical trial materials, the protocol may require returning unused or expired investigational products to the study sponsor.[5][6] Always follow the sponsor's instructions for disposition and destruction.
5. On-site Management and Storage
-
Storage: Store the hazardous waste container in a secure, designated satellite accumulation area until it is collected by EHS or a licensed waste vendor.
-
Documentation: Maintain accurate records of the disposed this compound, including the quantity and date of disposal. This is particularly critical in a regulated research environment.[7]
6. Final Disposal Method
-
Incineration: The most common and recommended method for the destruction of pharmaceutical waste is high-temperature incineration by a permitted hazardous waste facility.[4][7] This ensures the complete destruction of the active compound.
-
Avoid Improper Disposal:
7. Accidental Spills
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Clean the area and decontaminate surfaces.
-
Collect all cleanup materials in a labeled hazardous waste container for disposal.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. This compound|115575-11-6|MSDS [dcchemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. dornsife.usc.edu [dornsife.usc.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. ashp.org [ashp.org]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Liarozole
Essential Safety and Handling Guide for Liarozole
This document provides crucial safety, handling, and disposal protocols for this compound, a retinoic acid metabolism-blocking agent and cytochrome P450 inhibitor.[1] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and professionals involved in drug development and laboratory research.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It is imperative to prevent its release into the environment. While one safety data sheet (SDS) does not classify the substance under the Globally Harmonized System (GHS), it is best practice to adhere to the more cautious classification.[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | Precautionary Statement Codes |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Data sourced from supplier safety data sheets.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The required level of protection depends on the specific procedure being performed.
Table 2: Recommended Personal Protective Equipment
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Solids (e.g., weighing, aliquoting powder) | Safety goggles with side-shields[2] | Protective gloves[2] | Impervious clothing (e.g., lab coat)[2] | Suitable respirator if dust formation is likely or ventilation is inadequate[2] |
| Handling Solutions | Safety goggles with side-shields[2] | Protective gloves[2] | Impervious clothing (e.g., lab coat)[2] | Not generally required if handled in a certified chemical fume hood |
| Cleaning Spills | Safety goggles with side-shields[2] | Protective gloves[2] | Impervious clothing[2] | Suitable respirator[2] |
Note: One supplier SDS indicates that no specific recommendation for glove material can be given due to a lack of testing. It is advisable to consult with your institution's safety officer to select a glove with appropriate chemical resistance.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance. The following workflow outlines the key steps from receipt to final disposal of waste.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Log the chemical into the laboratory inventory.
-
Store in a tightly sealed container in a cool, well-ventilated area designated for toxic chemicals.[2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C for solutions.[2]
-
Keep away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
-
Preparation and Use:
-
All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a ventilated enclosure to avoid dust and aerosol formation.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Wear the appropriate PPE as outlined in Table 2.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands and skin thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2]
-
-
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Wear full PPE, including respiratory protection, before re-entering the area.[2]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials into a sealed, properly labeled hazardous waste container.
-
Decontaminate the spill area with alcohol or another suitable solvent, and wash thoroughly.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
